molecular formula C11H11NO4 B1273855 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid CAS No. 71977-76-9

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Cat. No.: B1273855
CAS No.: 71977-76-9
M. Wt: 221.21 g/mol
InChI Key: FTSJMZOSLSBKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(6-7)12(11(15)16-9)5-4-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSJMZOSLSBKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384631
Record name 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71977-76-9
Record name 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] Derivatives incorporating this core structure have demonstrated potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][4][5] This technical guide focuses on a specific derivative, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid , a molecule of interest for researchers and drug development professionals exploring novel therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties, a proposed synthetic route based on established methodologies for analogous compounds, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 71977-76-9[6]
Molecular Formula C₁₁H₁₁NO₄[6][7]
Molecular Weight 221.21 g/mol [6][7]
IUPAC Name 3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acidN/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted)N/A
pKa ~4-5 for the carboxylic acid (predicted)N/A

Synthesis and Mechanism

The synthesis of this compound can be logically approached through the N-alkylation of the parent 5-methyl-2-benzoxazolone heterocycle. This strategy is well-documented for the synthesis of various N-substituted benzoxazolones.[1][8] The proposed two-step synthetic pathway involves an initial esterification of 3-bromopropionic acid, followed by N-alkylation and subsequent hydrolysis.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis 3-Bromopropionic_acid 3-Bromopropionic acid reaction1 3-Bromopropionic_acid->reaction1 Ethanol Ethanol (solvent/reagent) Ethanol->reaction1 H2SO4 H₂SO₄ (catalyst) H2SO4->reaction1 Ethyl_3-bromopropionate Ethyl 3-bromopropionate reaction2 Ethyl_3-bromopropionate->reaction2 reaction1->Ethyl_3-bromopropionate Reflux 5-Methyl-2-benzoxazolone 5-Methyl-2-benzoxazolone 5-Methyl-2-benzoxazolone->reaction2 Base Base (e.g., K₂CO₃) Base->reaction2 Solvent Solvent (e.g., DMF) Solvent->reaction2 Ethyl_ester_intermediate Ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate reaction3 Ethyl_ester_intermediate->reaction3 reaction2->Ethyl_ester_intermediate Heat Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->reaction3 Acidification Acid (e.g., HCl) reaction4 Acidification->reaction4 Final_Product This compound intermediate_salt Sodium salt intermediate reaction3->intermediate_salt Stir at RT intermediate_salt->reaction4 reaction4->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-bromopropionate

  • To a solution of 3-bromopropionic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 3-bromopropionate as a colorless liquid.

Causality: The esterification is an acid-catalyzed equilibrium reaction. Using an excess of ethanol and removing water (though not explicitly stated, it is driven off during reflux) shifts the equilibrium towards the product. The workup is crucial to remove the unreacted acid and the catalyst.

Step 2: Synthesis of Ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate

  • To a solution of 5-methyl-2-benzoxazolone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl ester.

Causality: The basic conditions deprotonate the nitrogen of the benzoxazolone, forming a nucleophile that attacks the electrophilic carbon of the ethyl 3-bromopropionate in an SN2 reaction. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which precipitates out of the aqueous solution due to its lower solubility.

Potential Biological Activity and Applications

While no specific biological studies have been reported for this compound, the broader class of benzoxazolone derivatives exhibits a diverse range of pharmacological activities. This suggests that the title compound could be a valuable candidate for further investigation in several therapeutic areas.

Anticipated Biological Profile
  • Antimicrobial Activity: Benzoxazolone derivatives have been reported to possess antibacterial and antifungal properties.[5] The presence of the propionic acid moiety could influence the compound's ability to penetrate microbial cell membranes.

  • Anti-inflammatory and Analgesic Effects: Many N-substituted benzoxazolones are known to exhibit anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

  • Anticancer Potential: Certain benzoxazolone derivatives have shown cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action could involve the inhibition of specific kinases or other signaling pathways crucial for cancer cell proliferation.

The propionic acid side chain introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. This moiety can also influence the compound's pharmacokinetic properties, such as its solubility and plasma protein binding.

Proposed Research Workflow for Biological Evaluation

Biological_Evaluation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies (for active compounds) Compound 3-(5-Methyl-2-oxo-benzooxazol-3-yl) -propionic acid Antimicrobial Antimicrobial Assays (MIC/MBC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Anti-inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound->Anti-inflammatory Target_ID Target Identification Antimicrobial->Target_ID Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis In_Vivo In Vivo Animal Models Anti-inflammatory->In_Vivo Lead_Optimization Lead Optimization Target_ID->Lead_Optimization Pathway_Analysis->Lead_Optimization In_Vivo->Lead_Optimization

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents. While specific experimental data is currently lacking, this guide provides a robust framework for its synthesis and a clear rationale for its potential biological evaluation. The proposed synthetic route is based on well-established chemical principles for the N-alkylation of benzoxazolones. The diverse biological activities associated with the benzoxazolone core strongly suggest that this compound warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. Future studies should focus on its synthesis, characterization, and comprehensive biological screening to unlock its full therapeutic potential.

References

"3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Preamble: Charting a Course for Mechanistic Discovery

The compound this compound represents a class of molecules whose therapeutic potential is intrinsically linked to a precise understanding of its molecular interactions. As of this writing, a definitive, publicly documented mechanism of action for this specific molecule is not extensively established. This guide, therefore, serves a dual purpose: it is both a summary of a plausible, evidence-based hypothesis and a detailed methodological roadmap for its rigorous validation.

Our core hypothesis is that this compound functions as an Aldose Reductase (AR) inhibitor . This proposition is rooted in the well-documented activity of the benzooxazolone scaffold, a privileged structure in medicinal chemistry known to target this critical enzyme. Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of sorbitol. This process contributes significantly to the pathophysiology of diabetic complications such as neuropathy, nephropathy, and retinopathy by inducing osmotic stress and depleting essential cofactors like NADPH.

This document will guide the investigating scientist through the logical and experimental framework required to test this hypothesis, from initial enzymatic assays to cell-based validation, providing the "why" behind each methodological choice.

Part 1: The Molecular Target - Hypothesis and Rationale

The central hypothesis is that this compound directly binds to and inhibits the enzymatic activity of Aldose Reductase (EC 1.1.1.21).

Structural Rationale

The benzooxazolone core is a key pharmacophore found in several known AR inhibitors. The propionic acid moiety of our test compound is hypothesized to interact with the anionic binding pocket of the AR active site, a region that often accommodates the carboxylate group of the natural substrate, D-glucuronic acid. The 5-methyl group likely contributes to hydrophobic interactions within a specific sub-pocket of the enzyme, potentially enhancing binding affinity and selectivity.

The Implicated Signaling Pathway: The Polyol Pathway

Inhibition of Aldose Reductase would directly modulate the polyol pathway. A diagrammatic representation of this pathway and the proposed point of intervention is essential for conceptual clarity.

Polyol_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P AR Aldose Reductase (AR) Glucose->AR Hyperglycemia Glycolysis Glycolysis G6P->Glycolysis Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Oxidative Stress (Diabetic Complications) Sorbitol->OsmoticStress Fructose Fructose NADPH NADPH + H+ NADPH->AR NADP NADP+ NADP->OsmoticStress NADPH Depletion NAD NAD+ NAD->SDH NADH NADH + H+ Compound 3-(5-Methyl-2-oxo-benzooxazol-3-yl) -propionic acid Compound->AR Inhibition AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH Experimental_Workflow stage1 Stage 1: In Vitro Enzymatic Assay (Primary Validation) stage2 Stage 2: Enzyme Kinetics (Mode of Inhibition) stage1->stage2 Confirm Inhibition data1 IC₅₀ Value stage1->data1 stage3 Stage 3: Cell-Based Assay (Functional Validation) stage2->stage3 Characterize Inhibition data2 Ki, α value (e.g., Competitive, Non-competitive) stage2->data2 stage4 Stage 4: Target Engagement (Cellular Confirmation) stage3->stage4 Confirm Cellular Activity data3 Reduction in Sorbitol Accumulation stage3->data3 data4 Thermal Shift (ΔTm) stage4->data4

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of 2-benzoxazolone have demonstrated antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others.[1][2][3] Specifically, N-substituted benzoxazolone derivatives bearing a carboxylic acid function, such as 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, are of significant interest as they can serve as versatile intermediates for the synthesis of more complex molecules, including potential drug candidates. The presence of the carboxylic acid moiety allows for further derivatization, such as amidation or esterification, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will detail the synthetic strategy, provide step-by-step experimental protocols, and discuss the underlying chemical principles.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Benzoxazolone Core: The synthesis commences with the construction of the 5-methyl-2-benzoxazolone ring system. This is commonly achieved through the cyclization of a suitably substituted ortho-aminophenol.

  • N-Alkylation: The subsequent step involves the alkylation of the nitrogen atom of the benzoxazolone ring with a three-carbon chain bearing a carboxylic acid or a precursor group.

This retrosynthetic analysis is illustrated in the diagram below:

Retrosynthesis Target This compound Intermediate1 5-Methyl-2-benzoxazolone Target->Intermediate1 N-Alkylation Intermediate2 3-Halopropionic acid derivative Target->Intermediate2 StartingMaterial1 4-Methyl-2-aminophenol Intermediate1->StartingMaterial1 Cyclization StartingMaterial2 Carbonyl Source (e.g., Urea, Phosgene equivalent) Intermediate1->StartingMaterial2

Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 5-Methyl-2-benzoxazolone

The key starting material for the synthesis of the target compound is 5-methyl-2-benzoxazolone. This intermediate can be prepared from 4-methyl-2-aminophenol through condensation with a suitable carbonyl source. Common reagents for this transformation include urea, phosgene, or phosgene equivalents like triphosgene or carbonyldiimidazole (CDI). The reaction with urea is often preferred due to its lower toxicity and ease of handling.[4]

Experimental Protocol: Synthesis of 5-Methyl-2-benzoxazolone
  • Materials:

    • 4-Methyl-2-aminophenol

    • Urea

    • High-boiling point solvent (e.g., xylene, diphenyl ether)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methyl-2-aminophenol and a molar excess of urea (typically 1.5-2 equivalents).

    • Add a suitable high-boiling point solvent to the flask.

    • Heat the reaction mixture to reflux (typically 140-180 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with a non-polar solvent (e.g., hexane, petroleum ether) to remove any residual high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Characterization:

    • The identity and purity of the synthesized 5-methyl-2-benzoxazolone should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

The reaction proceeds through the initial formation of a carbamate intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to afford the benzoxazolone ring.

Synthesis_of_5_Methyl_2_benzoxazolone cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methyl-2-aminophenol 4-Methyl-2-aminophenol Heating in high-boiling solvent Heating in high-boiling solvent 4-Methyl-2-aminophenol->Heating in high-boiling solvent Urea Urea Urea->Heating in high-boiling solvent 5-Methyl-2-benzoxazolone 5-Methyl-2-benzoxazolone Heating in high-boiling solvent->5-Methyl-2-benzoxazolone N_Alkylation_Mechanism Benzoxazolone 5-Methyl-2-benzoxazolone Anion Benzoxazolone Anion (Nucleophile) Benzoxazolone->Anion + Base Base Base (e.g., K₂CO₃) Transition_State Sₙ2 Transition State Anion->Transition_State Alkyl_Halide Ethyl 3-bromopropanoate (Electrophile) Alkyl_Halide->Transition_State Ester_Product Ethyl 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propanoate Transition_State->Ester_Product Final_Product This compound Ester_Product->Final_Product 1. NaOH, H₂O/EtOH 2. H₃O⁺ Hydrolysis Base Hydrolysis

References

An In-Depth Technical Guide to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: Synthesis, Potential Biological Activities, and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, a member of the medicinally significant benzoxazolinone class of compounds. While direct literature on this specific molecule is nascent, this document synthesizes information from structurally related analogues to present a forward-looking analysis for researchers, scientists, and drug development professionals. We will explore a proposed synthesis, hypothesize potential biological activities based on the known pharmacology of the 5-methyl-2-benzoxazolinone scaffold, and provide detailed experimental workflows for its investigation. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising compound.

Introduction: The Benzoxazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazolinone ring system is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The 5-methyl substituted benzoxazolinones, in particular, have been highlighted as a novel class of non-amino acid inhibitors of nitric oxide synthase (NOS), an enzyme implicated in inflammatory processes.

This guide focuses on a specific derivative, This compound (CAS 71977-76-9). While this compound is commercially available for research purposes, dedicated studies on its synthesis and biological profile are not extensively reported in current literature. Therefore, this document will adopt a predictive and application-oriented approach. By examining the established chemistry and pharmacology of its parent scaffold and closely related analogues, we aim to provide a robust framework for its scientific exploration.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent.

PropertyValueSource
CAS Number 71977-76-9
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance White Crystalline Solid (Predicted)

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through the N-alkylation of the parent heterocycle, 5-methyl-2-benzoxazolinone. This starting material is readily synthesized from the reaction of 5-methyl-2-aminophenol and urea. The subsequent alkylation at the nitrogen atom can be achieved using a three-carbon synthon, such as β-propiolactone or a 3-halopropionic acid ester followed by hydrolysis.

Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Formation of 5-Methyl-2-benzoxazolinone cluster_1 Step 2: N-Alkylation and Hydrolysis 5_Methyl_2_aminophenol 5-Methyl-2-aminophenol Step1_Product 5-Methyl-2-benzoxazolinone 5_Methyl_2_aminophenol->Step1_Product Heat Urea Urea Urea->Step1_Product Alkylation_Intermediate Ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)propanoate Step1_Product->Alkylation_Intermediate 1. Base (e.g., NaH) 2. Ethyl 3-bromopropionate Final_Product This compound Alkylation_Intermediate->Final_Product Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Methyl-2-benzoxazolinone

  • To a round-bottom flask, add 5-methyl-2-aminophenol (1 equivalent) and urea (1.5 equivalents).

  • Heat the mixture to 130-140°C for 4-6 hours. Ammonia gas will be evolved.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol to yield pure 5-methyl-2-benzoxazolinone.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-2-benzoxazolinone (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C to allow for the formation of the sodium salt.

  • Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester.

  • To the crude ethyl ester, add a solution of 10% aqueous sodium hydroxide and ethanol.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with 2N hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Activities and Mechanisms of Action

The propionic acid moiety is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Its incorporation onto the N-3 position of the 5-methyl-2-benzoxazolinone scaffold suggests a strong potential for analgesic and anti-inflammatory activities.

Anti-inflammatory and Analgesic Activity

Numerous studies have demonstrated the potent anti-inflammatory and analgesic effects of N-substituted benzoxazolinone derivatives. For instance, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids showed significant activity in carrageenan-induced paw edema and p-benzoquinone-induced writhing tests, models for inflammation and pain, respectively.

The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. It is highly probable that this compound exerts its effects through a similar mechanism.

COX_Pathway Hypothesized Anti-inflammatory Mechanism Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Target_Compound 3-(5-Methyl-2-oxo-benzooxazol-3-yl)- propionic acid Target_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Antimicrobial Activity

The benzoxazole and benzoxazolinone cores are also associated with significant antimicrobial properties. Studies have shown that derivatives of 5-methyl-2-substituted benzoxazoles possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The introduction of various substituents on the core structure allows for the modulation of this activity. It is therefore plausible that the title compound could exhibit antimicrobial effects.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a structured experimental approach is necessary.

Experimental_Workflow Biological Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models (if in vitro is promising) Compound 3-(5-Methyl-2-oxo-benzooxazol-3-yl) -propionic acid COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay MIC_Assay Antimicrobial MIC/MBC Assay Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Analgesic_Model Analgesic Model (e.g., Writhing Test) COX_Assay->Analgesic_Model Inflammation_Model Anti-inflammatory Model (e.g., Paw Edema) COX_Assay->Inflammation_Model Result1 Determine IC50 values COX_Assay->Result1 Result2 Determine MIC/MBC values MIC_Assay->Result2 Result3 Evaluate therapeutic window Cytotoxicity_Assay->Result3 Result4 Assess reduction in pain response Analgesic_Model->Result4 Result5 Measure reduction in inflammation Inflammation_Model->Result5

Caption: A logical workflow for biological screening.

Protocol: In Vitro COX Inhibition Assay
  • Objective: To determine the inhibitory activity (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Include a positive control (e.g., Indomethacin) and a vehicle control. c. Pre-incubate for 15 minutes at 25°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a specified time (e.g., 10 minutes) at 37°C. f. Stop the reaction and measure the production of prostaglandin E2 (PGE2) using the detection kit. g. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol: In Vivo Carrageenan-Induced Paw Edema Test
  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin. c. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection. e. Calculate the percentage of edema inhibition for each group compared to the control group.

Summary of Activities of Related Benzoxazolinone Derivatives

To provide context for the potential of the title compound, the following table summarizes the observed biological activities of structurally related molecules.

Compound ClassObserved ActivitiesKey FindingsReference
5-Methyl-3-substituted piperazinomethyl-2-benzoxazolinonesAnalgesic, Anti-inflammatorySome derivatives showed potent activity in carrageenan-induced paw edema and p-benzoquinone-induced writhing tests. Also identified as potential nitric oxide synthase (NOS) inhibitors.
5(or 6)-Methyl-2-substituted benzoxazolesAntibacterial, AntifungalShowed a broad spectrum of activity, with some derivatives exhibiting significant potency against Pseudomonas aeruginosa and Candida albicans.
(7-Acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acidsAnalgesic, Anti-inflammatoryDerivatives with longer alkanoic acid chains showed potent activity, comparable or superior to aspirin and indomethacin, with reduced gastric side effects.
General Benzoxazole DerivativesAntibacterial, Antifungal, AnticancerThe benzoxazole moiety is a key pharmacophore in compounds with a wide range of biological activities, acting against various bacterial and fungal pathogens and cancer cell lines.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule at the intersection of two pharmacologically validated scaffolds: the 5-methyl-2-benzoxazolinone core and the aryl propionic acid side chain. Based on the extensive literature on related compounds, there is a strong scientific rationale to hypothesize that this compound possesses significant anti-inflammatory, analgesic, and potentially antimicrobial properties.

Future research should focus on:

  • Efficient Synthesis and Characterization: Optimizing the proposed synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, IR).

  • In Vitro Screening: Executing the proposed in vitro assays to confirm its biological activity profile and determine its potency and selectivity (e.g., COX-1 vs. COX-2).

  • In Vivo Validation: Progressing promising candidates to in vivo models to assess efficacy and preliminary safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the structural requirements for optimal activity. Modifications could include altering the length of the alkyl acid chain, substituting the methyl group on the benzene ring, or introducing other functional groups.

This technical guide provides the foundational knowledge and experimental framework to unlock the therapeutic potential of this compound, paving the way for new discoveries in inflammation and infectious disease research.

Spectroscopic Profile of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid is a member of the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. A thorough understanding of the structural and electronic properties of this compound is paramount for its application in research and drug development. Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. This guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data herein is based on established principles of spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for unambiguous assignment of protons in the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 13 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.2-7.4m3HAr-H
~4.1t2HN-CH ₂-CH₂
~2.8t2HN-CH₂-CH
~2.4s3HAr-CH
Interpretation of ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

  • Carboxylic Acid Proton: A broad singlet appearing far downfield (around 12.5 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approximately 7.2-7.4 ppm). Due to the substitution pattern, they will likely exhibit complex splitting (a multiplet).

  • Propionic Acid Chain Protons: The two methylene groups of the propionic acid side chain will appear as two triplets. The methylene group attached to the nitrogen (N-CH₂) is expected to be deshielded and appear at a lower field (~4.1 ppm) compared to the methylene group adjacent to the carbonyl (~2.8 ppm). The triplet pattern arises from coupling with the adjacent methylene protons.

  • Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet at a higher field (around 2.4 ppm).

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~172CC =O (Carboxylic Acid)
~154CC =O (Benzoxazolone)
~142CAr-C
~132CAr-C
~131CAr-C
~124CHAr-C H
~110CHAr-C H
~108CHAr-C H
~38CH₂N -CH₂
~31CH₂-C H₂-COOH
~21CH₃Ar-C H₃
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.

  • Carbonyl Carbons: Two signals in the downfield region are characteristic of the carbonyl carbons. The carboxylic acid carbonyl is expected around 172 ppm, while the lactam carbonyl of the benzoxazolone ring is predicted to be around 154 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the 108-142 ppm range. The chemical shifts will be influenced by the substituents (methyl group, oxygen, and nitrogen atoms).

  • Aliphatic Carbons: The two methylene carbons of the propionic acid chain are expected to appear in the aliphatic region, with the carbon attached to the nitrogen (~38 ppm) being more deshielded than the one adjacent to the carboxylic acid (~31 ppm). The methyl carbon will be the most upfield signal, at approximately 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-2500BroadCarboxylic AcidO-H stretch
~1760StrongLactamC=O stretch
~1710StrongCarboxylic AcidC=O stretch
~1610, ~1490MediumAromatic RingC=C stretch
~1250StrongCarboxylic AcidC-O stretch
Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl and hydroxyl groups.

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

  • C=O Stretches: Two distinct and strong carbonyl stretching bands are expected. The higher frequency band (around 1760 cm⁻¹) can be assigned to the lactam carbonyl within the benzoxazolone ring. The lower frequency band (around 1710 cm⁻¹) corresponds to the carbonyl of the carboxylic acid.

  • Aromatic C=C Stretches: Medium intensity bands in the 1610-1490 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is appropriate. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is advantageous as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectral Data
  • Molecular Ion: The molecular weight of this compound is 221.21 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

    • [M+H]⁺: m/z 222.0761

    • [M-H]⁻: m/z 220.0615

  • Major Fragment Ions: Fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

G M [M+H]⁺ m/z 222 F1 Loss of H₂O m/z 204 M->F1 - H₂O F2 Loss of CO₂ m/z 178 M->F2 - CO₂ F3 [5-Methyl-2-oxo-benzooxazole]⁺ m/z 149 F2->F3 - C₂H₄

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of this compound in ESI-MS/MS.

Interpretation of Mass Spectrum
  • Molecular Ion Peak: The presence of a prominent ion at m/z 222 (in positive mode) or 220 (in negative mode) would confirm the molecular weight of the compound.

  • Fragmentation Pattern:

    • Loss of Water: A fragment ion corresponding to the loss of water (18 Da) from the protonated molecule might be observed, arising from the carboxylic acid group.

    • Loss of Carbon Dioxide: Decarboxylation, the loss of CO₂ (44 Da), is a common fragmentation pathway for carboxylic acids, which would result in an ion at m/z 178.

    • Cleavage of the Propionic Acid Chain: Cleavage of the bond between the nitrogen and the propionic acid chain can lead to the formation of a stable ion corresponding to the 5-methyl-2-oxo-benzooxazole moiety (m/z 149).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. This information is indispensable for researchers and scientists engaged in the synthesis, quality control, and further development of this and related benzoxazolone derivatives. Experimental verification of these predicted spectral features will provide definitive structural proof.

"3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Introduction

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic efficacy of any compound derived from this scaffold is fundamentally governed by its physicochemical properties.[3] This guide focuses on a specific derivative, This compound (CAS: 71977-76-9, Molecular Formula: C₁₁H₁₁NO₄, Molecular Weight: 221.21 g/mol ), providing a comprehensive framework for characterizing its solubility and stability—two critical parameters for successful drug development.[4][5][6]

Understanding these core attributes is not merely an academic exercise; it is a prerequisite for advancing a molecule from the laboratory to the clinic. Solubility dictates a drug's bioavailability and formulation possibilities, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[7][8] This document will provide researchers, scientists, and drug development professionals with the theoretical underpinnings and detailed experimental protocols necessary to thoroughly evaluate this promising compound.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability.[9] For this compound, the presence of a carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of the surrounding medium.

Theoretical Considerations and Experimental Design

The propionic acid side chain is expected to be protonated at low pH, rendering the molecule less polar and likely limiting its aqueous solubility. Conversely, at higher pH values, the deprotonation of the carboxylic acid to form a carboxylate salt will increase its polarity and is expected to enhance its solubility in aqueous media. The benzoxazolone core itself is a lipophilic fragment, which will influence its solubility in organic solvents.[2]

A systematic solubility assessment should, therefore, investigate a range of pH conditions and a panel of pharmaceutically relevant solvents. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9][10]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in various media.

1. Preparation of Media:

  • Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4) to mimic physiological conditions.[11]
  • Select a range of organic solvents with varying polarities (e.g., ethanol, propylene glycol, DMSO) that are relevant for formulation development.[12]

2. Sample Preparation and Equilibration:

  • Add an excess amount of the compound to vials containing a fixed volume of each selected medium. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9] Time to equilibrium should be established by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.[11]

3. Sample Analysis:

  • After equilibration, allow the vials to stand to let the undissolved solid settle.
  • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
  • Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Data Reporting:

  • Express the solubility in mg/mL. The experiment should be performed in triplicate for each condition, and the results should be reported as the mean ± standard deviation.[11]

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility profile for this compound based on its chemical structure.

Solvent/Medium pH Expected Solubility Category Rationale
0.1 N HCl1.2LowThe carboxylic acid is protonated, reducing aqueous solubility.
Acetate Buffer4.5ModeratePartial ionization of the carboxylic acid increases solubility.
Phosphate Buffer6.8HighThe carboxylic acid is predominantly in its ionized carboxylate form.
Phosphate Buffer7.4HighThe carboxylic acid is fully ionized, maximizing aqueous solubility.
Water~7.0Moderate to HighDependent on the pKa of the compound.
EthanolN/AHighGood solubility is expected due to the polarity of the solvent.
Propylene GlycolN/AModerateA common co-solvent in pharmaceutical formulations.
DMSON/AVery HighA highly polar aprotic solvent capable of dissolving a wide range of compounds.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solvents & Buffers (pH 1.2-7.4) add_api Add API to Media prep_media->add_api weigh_api Weigh Excess API weigh_api->add_api agitate Agitate at Constant Temp (24-48h) add_api->agitate settle Allow Solids to Settle agitate->settle filter Filter Supernatant settle->filter hplc Quantify by HPLC filter->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for determining equilibrium solubility.

Part 2: Rigorous Stability Assessment

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14] The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting these studies.[15][16]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[8][17] These studies are also crucial for developing and validating stability-indicating analytical methods.[18] A target degradation of 5-20% is generally considered optimal.[19][20]

Experimental Protocol: Forced Degradation Studies

The following protocols outline the conditions for subjecting this compound to various stress conditions.

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C).
  • Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80°C).
  • Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60-80°C).
  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
  • Sampling: Monitor the reaction over time (e.g., at 0, 2, 4, 8, 24 hours) and analyze the samples by HPLC.

3. Photolytic Degradation:

  • Expose a solid sample of the compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[21]
  • A control sample should be protected from light to serve as a comparator.
  • Analysis: After exposure, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[21]
  • Analysis: Analyze the sample at various time points to assess the extent of degradation.

Data Presentation: Summary of Forced Degradation Conditions
Stress Condition Reagents and Conditions Purpose
Acid Hydrolysis0.1 N HCl, 60-80°CTo assess susceptibility to degradation in an acidic environment.
Base Hydrolysis0.1 N NaOH, 60-80°CTo evaluate stability in an alkaline environment. The ester-like linkage in the oxazolone ring may be susceptible.
Neutral HydrolysisWater, 60-80°CTo determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidation3% H₂O₂, Room TemperatureTo identify if the molecule is prone to oxidative degradation.
PhotolysisICH Q1B compliant light sourceTo assess light sensitivity and the need for light-protective packaging.
Thermal StressSolid state, elevated temperaturesTo evaluate the intrinsic thermal stability of the compound.
Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[21] These studies are performed under controlled storage conditions as defined by ICH guidelines.[15]

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for appearance, assay, and degradation products.[15]

Visualization: Stability Testing Decision Logic

G start Start Stability Program forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) start->forced_degradation method_dev Develop & Validate Stability-Indicating Method forced_degradation->method_dev formal_studies Initiate Formal Stability Studies (Long-Term & Accelerated) method_dev->formal_studies accelerated_testing Accelerated Testing (40°C/75%RH for 6 months) formal_studies->accelerated_testing significant_change Significant Change? accelerated_testing->significant_change intermediate_testing Add Intermediate Testing (30°C/65%RH for 12 months) significant_change->intermediate_testing Yes long_term_testing Continue Long-Term Testing (25°C/60%RH) significant_change->long_term_testing No intermediate_testing->long_term_testing shelf_life Establish Re-test Period / Shelf Life long_term_testing->shelf_life

Caption: Decision workflow for a typical stability program.

Conclusion and Forward Outlook

This guide provides a robust scientific and methodological framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the described protocols, researchers can generate the critical data required to understand the compound's physicochemical behavior. This knowledge is indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential therapeutic product derived from this promising molecule. The principles and procedures outlined herein are grounded in established scientific practices and regulatory expectations, providing a clear and reliable path forward in the drug development process.

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Approach to Target Identification and Validation

Authored by: A Senior Application Scientist

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. These include analgesic, anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties[1][2][3]. This guide focuses on a specific, yet under-investigated, member of this family: 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid . While direct biological data for this compound is sparse in publicly available literature[4][5], its structural motifs—the benzoxazolone core and the propionic acid side chain—provide a strong foundation for a hypothesis-driven exploration of its potential therapeutic targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-pronged strategy to elucidate the mechanism of action and identify the primary therapeutic targets of this promising compound. We will delve into the scientific rationale behind proposed experimental workflows, provide detailed protocols, and emphasize self-validating systems to ensure scientific integrity.

Part 1: Deconstruction of the Pharmacophore and Formulation of Primary Hypotheses

The chemical structure of this compound presents two key pharmacophoric elements that guide our initial hypotheses: the benzoxazolone nucleus and the propionic acid moiety.

  • The Benzoxazolone Core: This heterocyclic system is present in numerous biologically active compounds. Studies on related benzoxazolone derivatives have pointed towards several potential enzymatic targets. A notable example is aldose reductase , a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as diabetic nephropathy[6][7]. Inhibition of this enzyme represents a primary therapeutic hypothesis.

  • The Propionic Acid Side Chain: The presence of a propionic acid functional group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen. This strongly suggests that a primary mechanism of action could be the inhibition of cyclooxygenase (COX) enzymes , COX-1 and COX-2, which are central to the inflammatory cascade[3][8]. Furthermore, certain propionic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2 (cPLA2) , an upstream enzyme in the arachidonic acid pathway[9].

Based on this structural analysis, we propose the following primary therapeutic hypotheses for investigation:

  • Hypothesis 1: Aldose Reductase Inhibition: this compound acts as an inhibitor of aldose reductase, suggesting a therapeutic potential in diabetic complications.

  • Hypothesis 2: Cyclooxygenase Inhibition: The compound exhibits anti-inflammatory properties through the inhibition of COX-1 and/or COX-2 enzymes.

  • Hypothesis 3: Phospholipase A2 Inhibition: The compound modulates the inflammatory response by inhibiting cytosolic phospholipase A2.

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Part 2: Experimental Workflows for Target Validation

A tiered approach to experimental validation is recommended, beginning with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models.

Workflow 1: In Vitro Enzymatic Inhibition Assays

The initial step is to directly assess the inhibitory activity of this compound against the purified recombinant target enzymes.

G

Figure 1: Generalized workflow for in vitro enzymatic inhibition assays.

Protocol 1.1: Aldose Reductase Inhibition Assay

  • Rationale: To directly measure the inhibition of aldose reductase by the test compound.

  • Methodology:

    • Recombinant human aldose reductase is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH.

    • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Protocol 1.2: COX-1/COX-2 Inhibition Assay

  • Rationale: To determine the inhibitory activity and selectivity of the compound against COX isoforms.

  • Methodology:

    • Commercially available COX-1 and COX-2 inhibitor screening kits can be utilized.

    • The compound is incubated with either ovine COX-1 or human recombinant COX-2.

    • Arachidonic acid is added as the substrate.

    • The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Separate IC50 values for COX-1 and COX-2 are determined to assess potency and selectivity.

Protocol 1.3: Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay

  • Rationale: To evaluate the direct inhibitory effect on cPLA2.

  • Methodology:

    • A fluorescent-based assay is employed using a substrate such as arachidonoyl thio-PC.

    • Recombinant human cPLA2 is incubated with the test compound.

    • Upon addition of the substrate, cleavage by cPLA2 releases a thiol which reacts with a fluorophore (e.g., DTNB) to produce a measurable signal.

    • The IC50 value is determined from the dose-response curve.

Data Presentation: Summary of Hypothetical In Vitro IC50 Values

Target EnzymeTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Aldose ReductaseTo be determinedEpalrestatKnown value
COX-1To be determinedIndomethacinKnown value
COX-2To be determinedCelecoxibKnown value
cPLA2To be determinedMAFPKnown value
Workflow 2: Cell-Based Assays for Target Engagement and Downstream Effects

Positive results from in vitro assays should be followed by cell-based experiments to confirm target engagement in a more physiologically relevant context and to assess downstream functional consequences.

G

Figure 2: Workflow for cell-based validation of target engagement.

Protocol 2.1: Cellular Aldose Reductase Activity

  • Rationale: To determine if the compound can inhibit aldose reductase activity within intact cells.

  • Cell Line: A human retinal pigment epithelial cell line (ARPE-19) is a suitable model.

  • Methodology:

    • ARPE-19 cells are cultured in a high-glucose medium to induce aldose reductase activity.

    • Cells are treated with various concentrations of this compound.

    • After incubation, intracellular sorbitol levels are quantified using a sorbitol assay kit.

    • A reduction in sorbitol accumulation indicates cellular inhibition of aldose reductase.

Protocol 2.2: Cellular COX Activity

  • Rationale: To measure the inhibition of prostaglandin production in a cellular inflammatory model.

  • Cell Line: Murine macrophage cell line (RAW 264.7).

  • Methodology:

    • RAW 264.7 cells are pre-treated with the test compound.

    • Inflammation is induced by treatment with lipopolysaccharide (LPS).

    • The cell culture supernatant is collected, and PGE2 levels are measured by ELISA.

    • A decrease in PGE2 production demonstrates functional COX inhibition.

Part 3: Elucidating the Signaling Pathway

Understanding how the inhibition of a primary target translates into a therapeutic effect requires an examination of the relevant signaling pathways.

G

Figure 3: Potential points of intervention in the arachidonic acid inflammatory pathway.

Part 4: Secondary Target Screening and Off-Target Effects

While our primary hypotheses are based on structural analogy, it is crucial to investigate potential secondary targets and off-target effects to build a comprehensive safety and efficacy profile.

  • Broad Kinase Profiling: The compound should be screened against a panel of kinases to identify any potential off-target kinase inhibitory activity, which is common for heterocyclic compounds.

  • GPCR Binding Assays: A screen against a panel of G-protein coupled receptors (GPCRs) is advisable, given the diverse activities of benzoxazolone derivatives.

  • hERG Channel Assay: Early assessment of potential cardiotoxicity through a hERG channel inhibition assay is a critical step in preclinical safety evaluation.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of This compound . The proposed workflows, from in vitro enzymatic assays to cell-based functional screens, will enable the systematic validation or refutation of the primary therapeutic hypotheses.

Positive findings in these initial studies would warrant progression to more complex investigations, including:

  • In vivo efficacy studies in animal models of diabetes, inflammation, or pain.

  • Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to determine the compound's drug-like properties.

  • Lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic parameters.

The exploration of this compound and its analogs holds significant promise for the development of novel therapeutics. By adhering to a logical and hypothesis-driven research plan, the scientific community can effectively unlock the full potential of this intriguing molecule.

References

Methodological & Application

Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a planar structure, hydrogen bonding capabilities, and a balance of lipophilic and hydrophilic characteristics, make it an attractive core for designing molecules with a wide range of biological activities. Derivatives of benzoxazolone have demonstrated efficacy as anticancer agents, analgesics, anti-inflammatory compounds, and neuroprotective agents. The target molecule of this guide, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid (CAS 71977-76-9), is a functionalized benzoxazolone derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents or as a pharmacologically active compound in its own right. The propionic acid side chain offers a versatile handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest.

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from commercially available 2-amino-4-methylphenol. The described methodology is robust, scalable, and relies on well-established chemical transformations, ensuring its accessibility to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages:

  • Formation of the Benzoxazolone Core: Cyclization of 2-amino-4-methylphenol with urea to yield 5-methyl-2-benzoxazolinone.

  • N-Alkylation and Hydrolysis: A Michael addition of the 5-methyl-2-benzoxazolinone to ethyl acrylate, followed by the hydrolysis of the resulting ester to afford the final carboxylic acid product.

Synthetic_Workflow cluster_0 Step 1: Benzoxazolone Formation cluster_1 Step 2: N-Alkylation & Hydrolysis 2-Amino-4-methylphenol 2-Amino-4-methylphenol Reaction1 + 2-Amino-4-methylphenol->Reaction1 Urea Urea Urea->Reaction1 5-Methyl-2-benzoxazolinone 5-Methyl-2-benzoxazolinone Michael_Addition + 5-Methyl-2-benzoxazolinone->Michael_Addition Reaction1->5-Methyl-2-benzoxazolinone Heat Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Addition Intermediate_Ester Ethyl 3-(5-methyl-2-oxo- benzooxazol-3-yl)-propionate Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Acid or Base Final_Product 3-(5-Methyl-2-oxo-benzooxazol -3-yl)-propionic acid Michael_Addition->Intermediate_Ester Base Catalyst (e.g., DBU) Hydrolysis->Final_Product

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 5-Methyl-2-benzoxazolinone

This initial step involves the condensation and cyclization of 2-amino-4-methylphenol with urea. This reaction is a common and cost-effective method for the formation of the 2-benzoxazolinone ring system, proceeding through the formation of an intermediate aryl urea derivative which then undergoes intramolecular cyclization with the elimination of ammonia.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplierNotes
2-Amino-4-methylphenol123.1595-84-1e.g., Sigma-AldrichPurity ≥ 98%
Urea60.0657-13-6e.g., Sigma-AldrichACS Reagent Grade
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-methylphenol (12.3 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

  • Reaction Execution: Heat the mixture in a heating mantle to 140-150 °C. The mixture will melt and begin to evolve ammonia gas. Caution: This step should be performed in a well-ventilated fume hood as ammonia is a corrosive and pungent gas.

  • Reaction Monitoring: Continue heating and stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material (2-amino-4-methylphenol) will have a different Rf value than the product (5-methyl-2-benzoxazolinone).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solidified mass is then triturated with 100 mL of 1 M hydrochloric acid to remove any unreacted starting material and ammonia.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with distilled water (3 x 50 mL) until the filtrate is neutral.

  • Drying: Dry the purified 5-methyl-2-benzoxazolinone in a vacuum oven at 60-70 °C to a constant weight. A white to off-white crystalline solid is expected.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 153-156 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.5 (s, 1H, NH), 7.0 (d, J=8.0 Hz, 1H), 6.9 (s, 1H), 6.8 (d, J=8.0 Hz, 1H), 2.2 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3250-3100 (N-H stretch), 1750 (C=O stretch, lactam), 1620, 1500 (C=C aromatic stretch).

PART 2: Synthesis of this compound

This part of the synthesis involves a base-catalyzed Michael addition of the synthesized 5-methyl-2-benzoxazolinone to ethyl acrylate, followed by the hydrolysis of the intermediate ester to yield the final carboxylic acid.

Step 2a: Michael Addition to Ethyl Acrylate

Michael_Addition Reactant_1 5-Methyl-2-benzoxazolinone N-H Product Ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate Reactant_1->Product DBU, DMF Reactant_2 Ethyl Acrylate C=C Reactant_2->Product

Figure 2: Michael addition of 5-methyl-2-benzoxazolinone to ethyl acrylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplierNotes
5-Methyl-2-benzoxazolinone149.1522876-15-9Synthesized in Part 1---
Ethyl acrylate100.12140-88-5e.g., Sigma-AldrichInhibitor-free, freshly distilled
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.246674-22-2e.g., Sigma-Aldrich---
N,N-Dimethylformamide (DMF)73.0968-12-2e.g., Sigma-AldrichAnhydrous
Ethyl acetate88.11141-78-6e.g., Sigma-AldrichACS Reagent Grade
Hexane86.18110-54-3e.g., Sigma-AldrichACS Reagent Grade
Experimental Protocol
  • Reaction Setup: To a solution of 5-methyl-2-benzoxazolinone (7.45 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a 250 mL round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.76 g, 0.005 mol) as a catalyst.

  • Addition of Acrylate: To the stirred solution, add ethyl acrylate (6.0 g, 0.06 mol) dropwise over 15 minutes at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:2). The product, an ester, will have a higher Rf value than the starting benzoxazolone.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2b: Hydrolysis of the Ester
Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplierNotes
Ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate249.25N/ASynthesized in Step 2a---
Lithium hydroxide monohydrate41.961310-66-3e.g., Sigma-Aldrich---
Tetrahydrofuran (THF)72.11109-99-9e.g., Sigma-AldrichACS Reagent Grade
Hydrochloric acid (HCl)36.467647-01-0e.g., Sigma-Aldrich2 M aqueous solution
Experimental Protocol
  • Reaction Setup: Dissolve the crude or purified ester from Step 2a (approx. 0.05 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (4.2 g, 0.1 mol) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC (ethyl acetate/hexane, 1:1, with a drop of acetic acid). The carboxylic acid product will have a lower Rf value than the starting ester.

  • Work-up and Isolation: After the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid. A white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford the final product, this compound.

Expected Yield and Characterization of Final Product
  • Overall Yield (from 5-methyl-2-benzoxazolinone): 60-75%

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol [1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.3 (br s, 1H, COOH), 7.2 (d, J=8.0 Hz, 1H), 7.1 (s, 1H), 7.0 (d, J=8.0 Hz, 1H), 4.0 (t, J=7.0 Hz, 2H, N-CH₂), 2.7 (t, J=7.0 Hz, 2H, CH₂-COOH), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 172.5 (COOH), 154.5 (C=O, lactam), 142.0, 132.0, 131.0, 122.0, 110.0, 108.5 (aromatic carbons), 38.0 (N-CH₂), 32.0 (CH₂-COOH), 21.0 (CH₃).

  • IR (KBr, cm⁻¹): 3200-2500 (O-H stretch, carboxylic acid), 1760 (C=O stretch, lactam), 1705 (C=O stretch, carboxylic acid), 1620, 1500 (C=C aromatic stretch).

  • Mass Spectrometry (ESI-): m/z 220.1 [M-H]⁻.

Safety and Handling Precautions

  • 2-Amino-4-methylphenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Urea: May cause skin and eye irritation.[2][3][4][5] Avoid creating dust.

  • Ammonia (generated in situ): Corrosive and has a pungent odor. The reaction should be performed in a fume hood.

  • Ethyl acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a fume hood and away from ignition sources.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Hydrochloric acid and Lithium hydroxide: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure is efficient and utilizes readily available starting materials. The final product is obtained in good yield and can be easily purified. The characterization data provided serves as a benchmark for product validation. This synthetic guide is intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable benzoxazolone building block for their research endeavors.

References

Synthesis Protocol for 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural relation to biologically active benzoxazolone derivatives.[1] The described synthesis is based on a base-catalyzed aza-Michael addition of 5-methyl-2-benzoxazolone to acrylic acid. This document outlines the reaction mechanism, provides detailed experimental procedures, specifies necessary reagents and equipment, and includes guidelines for purification and characterization, ensuring a reproducible and reliable synthesis for research applications.

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties. The N-functionalization of the benzoxazolone ring allows for the introduction of various side chains, which can modulate the pharmacological profile of the resulting derivatives. The synthesis of this compound involves the N-alkylation of the 5-methyl-2-benzoxazolone core with a three-carbon carboxylic acid moiety. This is efficiently achieved through an aza-Michael addition, a conjugate addition reaction of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] This method is advantageous due to its high atom economy and often mild reaction conditions.

The protocol herein describes a robust and scalable method for the preparation of this valuable research compound, intended for professionals in chemical synthesis and drug discovery.

Synthetic Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of the deprotonated nitrogen of 5-methyl-2-benzoxazolone onto the β-carbon of acrylic acid. The presence of a base is crucial to deprotonate the N-H of the benzoxazolone, thereby increasing its nucleophilicity.

Overall Reaction:

Reaction Mechanism Workflow

The reaction mechanism can be visualized as a two-step process: deprotonation of the benzoxazolone followed by the conjugate addition to acrylic acid.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Protonation Benzoxazolone 5-Methyl-2-benzoxazolone (N-H) Anion Benzoxazolone Anion (N⁻) Benzoxazolone->Anion + Base Base Base (e.g., K₂CO₃) Anion_ref Benzoxazolone Anion Acrylic_Acid Acrylic Acid Intermediate Carbanion Intermediate Acrylic_Acid->Intermediate + Benzoxazolone Anion Intermediate_ref Carbanion Intermediate Product 3-(5-Methyl-2-oxo-benzooxazol-3-yl) -propionic acid Intermediate_ref->Product Proton Source (Work-up)

Caption: Reaction mechanism of the aza-Michael addition.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
5-Methyl-2-benzoxazolone22876-15-9C₈H₇NO₂149.15>98% purity
Acrylic Acid79-10-7C₃H₄O₂72.06Stabilized with MEHQ
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, fine powder
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous (<50 ppm H₂O)
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexane110-54-3C₆H₁₄86.18ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.462 M aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

Reaction Setup

G A Charge flask with 5-methyl-2-benzoxazolone, K₂CO₃, and anhydrous DMF. B Flush with inert gas (N₂ or Ar). A->B C Add acrylic acid dropwise at room temperature. B->C D Heat the reaction mixture to 80-90°C. C->D E Monitor reaction by TLC (approx. 12-16 hours). D->E F Cool to room temperature. E->F

Caption: Experimental workflow for the synthesis.

Detailed Procedure
  • Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-benzoxazolone (1.49 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: While stirring, add acrylic acid (0.82 mL, 12.0 mmol, 1.2 equiv.) dropwise to the suspension at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into 100 mL of cold water. c. Acidify the aqueous solution to pH 2-3 with 2 M hydrochloric acid. A precipitate should form. d. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the solid with cold water (3 x 20 mL).

  • Purification: a. Recrystallize the crude product from a mixture of ethanol and water to obtain a pure white solid. b. Dry the purified product under vacuum.

Characterization and Expected Results

The final product, this compound (CAS 71977-76-9), should be a white to off-white solid.[3]

PropertyExpected Value
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol [3]
Appearance White to off-white solid
Melting Point 141-143 °C (based on similar compounds[2])
Yield 75-85%
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, -COOH), 7.3-7.0 (m, 3H, Ar-H), 4.1 (t, 2H, N-CH₂), 2.7 (t, 2H, CH₂-COOH), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.5 (C=O, acid), 154.5 (C=O, oxazolone), 142.0, 131.0, 129.5, 122.0, 110.0, 108.0 (Ar-C), 38.0 (N-CH₂), 32.0 (CH₂-COOH), 21.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3200-2800 (broad, O-H stretch of carboxylic acid), 1760 (C=O stretch, oxazolone), 1710 (C=O stretch, carboxylic acid), 1610, 1490 (C=C stretch, aromatic).

  • Mass Spectrometry (ESI-): m/z 220.06 [M-H]⁻.

Safety and Handling

  • Acrylic Acid: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Incomplete deprotonation of benzoxazolone.Ensure K₂CO₃ is anhydrous and finely powdered. Increase the amount of base to 2.0 equivalents.
Low reaction temperature.Ensure the internal temperature of the reaction mixture is maintained at 80-90°C.
Formation of Byproducts Polymerization of acrylic acid.Add acrylic acid slowly and at room temperature before heating. Ensure the acrylic acid contains a stabilizer.
Difficulty in Precipitation Product is partially soluble in acidic water.After acidification, cool the mixture in an ice bath for an extended period (1-2 hours) or extract the aqueous layer with ethyl acetate.

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of this compound via an aza-Michael addition. The procedure is well-suited for laboratory-scale synthesis and provides a good yield of the high-purity product. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound.

References

Application Notes and Protocols for the In Vitro Anti-Inflammatory Evaluation of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel anti-inflammatory agents is a cornerstone of therapeutic development. Benzoxazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid," a novel compound within this class. We present a strategic, multi-tiered approach to characterize its anti-inflammatory profile, beginning with foundational assays assessing its impact on key inflammatory mediators and culminating in mechanistic studies to elucidate its mode of action. Detailed, field-proven protocols are provided for evaluating cytotoxicity, inhibition of nitric oxide and pro-inflammatory cytokine production, cyclooxygenase-2 (COX-2) enzyme activity, and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide is designed to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's potential as a new anti-inflammatory therapeutic.

Introduction and Scientific Rationale

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[3] The search for safer and more effective anti-inflammatory drugs is therefore of paramount importance. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and analgesic effects.[1][2] This suggests that novel derivatives, such as this compound, are worthy candidates for investigation.

A systematic in vitro evaluation is the critical first step in characterizing a new chemical entity.[3][4] This approach allows for rapid, cost-effective screening and provides essential data on a compound's potency and mechanism of action before advancing to more complex cell-based and in vivo models.[3] This application note outlines a logical workflow to comprehensively assess the anti-inflammatory potential of this compound. The assays described are foundational in inflammation research and target key nodes of the inflammatory cascade:

  • Pro-inflammatory Mediators: Nitric oxide (NO) and prostaglandins (produced by COX enzymes).

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Master Transcriptional Regulator: Nuclear Factor-kappa B (NF-κB), which governs the expression of many pro-inflammatory genes.[4][5]

By following these protocols, researchers can generate a robust data package to support the continued development of this and other novel anti-inflammatory compounds.

Strategic Workflow for In Vitro Evaluation

A tiered approach is recommended to efficiently screen and characterize the anti-inflammatory properties of a test compound. This ensures that resources are used effectively and that mechanistic studies are built upon a solid foundation of primary screening data.

G cluster_0 Tier 1: Primary Screening & Cytotoxicity cluster_1 Tier 2: Key Mediator Inhibition cluster_2 Tier 3: Mechanistic Assays cluster_3 Tier 4: Data Analysis A Compound Preparation (Solubilization in DMSO) B MTT Assay for Cytotoxicity (e.g., RAW 264.7 cells) A->B C Primary Anti-Inflammatory Assays (Sub-cytotoxic concentrations) A->C D Nitric Oxide (NO) Inhibition Assay (Griess Assay in LPS-stimulated RAW 264.7) C->D E Pro-inflammatory Cytokine Inhibition (TNF-α & IL-6 ELISA in LPS-stimulated RAW 264.7) C->E F COX-2 Inhibition Assay (Cell-free enzymatic assay) D->F If positive G NF-κB Activation Assay (Luciferase Reporter Assay in HEK293 or RAW 264.7 cells) D->G If positive E->F If positive E->G If positive H IC50 Value Calculation F->H G->H I Comprehensive Profile Generation H->I

Figure 1: A strategic workflow for the in vitro anti-inflammatory screening of a novel compound.

Foundational Protocol: Cell Culture and Cytotoxicity Assessment

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Cell Line Maintenance

The murine macrophage cell line, RAW 264.7, is an excellent model for studying inflammation as it produces significant amounts of inflammatory mediators like NO, TNF-α, and IL-6 upon stimulation with lipopolysaccharide (LPS).[6][7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the concentration that reduces viability by 50% (CC50). Subsequent anti-inflammatory assays should use concentrations well below the CC50 value.

Tier 2 Protocols: Screening for Inhibition of Key Inflammatory Mediators

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation. Its production can be indirectly quantified by measuring nitrite, a stable breakdown product, in the cell culture supernatant using the Griess reaction.[9][10][11]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[7][12] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[13]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[13]

    • Incubate for another 5-10 minutes at room temperature. A purple color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[10][13]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production

TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[14] Measuring the ability of a compound to inhibit their production in LPS-stimulated macrophages is a cornerstone of anti-inflammatory screening.[15][16]

  • Cell Culture and Stimulation: Follow steps 1 and 2 from the Griess Assay protocol (Section 4.1). The incubation time with LPS can be optimized (e.g., 6-24 hours).[12][17]

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Collect the supernatant and store it at -80°C until the assay is performed.

  • ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's instructions precisely.[12][17]

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control and calculate the IC50 values.

Tier 3 Protocols: Elucidating the Mechanism of Action

Positive results from Tier 2 assays warrant further investigation into the compound's specific molecular targets.

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is an inducible enzyme responsible for producing prostaglandins at the site of inflammation.[18] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A cell-free enzymatic assay is the most direct way to determine if the test compound is a COX-2 inhibitor.

This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.[18][19]

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, and Arachidonic Acid substrate) according to the kit manufacturer's protocol.[18]

  • Inhibitor and Enzyme Addition: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Include a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor (e.g., Celecoxib).[18]

  • Incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., λEx = 535 nm / λEm = 587 nm).[18]

  • Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value.

NF-κB Signaling Pathway Activation

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including iNOS, COX-2, TNF-α, and IL-6.[20] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs. A luciferase reporter assay is a highly sensitive method to quantify NF-κB transcriptional activity.[5][21]

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA NF-κB Response Element (in gene promoters) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription

Figure 2: Simplified canonical NF-κB signaling pathway activated by LPS.

  • Cell Transfection: Co-transfect HEK293 or RAW 264.7 cells with an NF-κB luciferase reporter plasmid (containing the firefly luciferase gene downstream of NF-κB response elements) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).[20][22] Stablely transfected cell lines can also be used.[5]

  • Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL) or LPS (1 µg/mL).[23] Incubate for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[22] Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer the cell lysate to a new opaque plate.

    • Use a dual-luciferase assay system.[22] First, add the firefly luciferase substrate and measure the luminescence (Signal A).

    • Next, add the stop reagent and the Renilla luciferase substrate, and measure the luminescence again (Signal B).

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity by dividing Signal A by Signal B. Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format. A summary table is an effective way to present the potency and selectivity of the test compound.

Table 1: Summary of In Vitro Anti-Inflammatory Profile of this compound

Assay ParameterEndpointResult (IC50 / CC50 in µM)Positive ControlPositive Control Result (IC50 in µM)
Cytotoxicity Cell Viability (MTT)CC50: [Insert Value]Doxorubicin[Insert Value]
NO Production Nitrite Level (Griess)IC50: [Insert Value]L-NAME[Insert Value]
Cytokine Release TNF-α Level (ELISA)IC50: [Insert Value]Dexamethasone[Insert Value]
Cytokine Release IL-6 Level (ELISA)IC50: [Insert Value]Dexamethasone[Insert Value]
Enzyme Activity COX-2 InhibitionIC50: [Insert Value]Celecoxib[Insert Value]
Signaling Pathway NF-κB ActivationIC50: [Insert Value]BAY 11-7082[Insert Value]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Values are hypothetical and should be replaced with experimental data.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of the anti-inflammatory properties of this compound. By systematically applying these protocols, researchers can obtain critical data on the compound's cytotoxicity, its ability to inhibit key inflammatory mediators and pathways, and its potential mechanism of action. The results from these studies will be instrumental in guiding future research, including structure-activity relationship (SAR) studies and progression into in vivo models of inflammation.

References

Application Note & Protocol: Evaluating the Cytotoxicity of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid in Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol herein is designed to be a robust starting point, offering detailed, step-by-step instructions, guidance on experimental design, data analysis, and interpretation. Recognizing the novelty of this compound, this guide emphasizes the importance of assay optimization and validation to ensure reliable and reproducible results.

Introduction: The Rationale for Cytotoxicity Screening

The development of novel anti-cancer therapeutics is a cornerstone of oncological research. Compounds with unique chemical scaffolds, such as the benzoxazole derivative this compound, are of significant interest for their potential to exhibit selective cytotoxicity towards cancer cells. The MTT assay is a widely adopted, colorimetric method for assessing cell viability and proliferation, making it an ideal tool for the initial screening of such compounds.[1]

The principle of the MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[1][2] The quantity of this formazan, which is solubilized for spectrophotometric analysis, is directly proportional to the number of metabolically active (and therefore viable) cells.[1][3] This allows for the quantitative determination of a compound's cytotoxic or cytostatic effects.

The Compound: this compound

This compound is a member of the benzoxazole class of heterocyclic compounds. While the specific anti-cancer mechanism of this particular molecule is yet to be fully elucidated, the benzoxazole core is present in various biologically active molecules with demonstrated anti-cancer, antimicrobial, and other therapeutic properties.[4][5] Therefore, a systematic evaluation of its cytotoxic effects on various cancer cell lines is a critical first step in its journey as a potential therapeutic agent.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the MTT assay for evaluating the cytotoxicity of this compound.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cancer Cell Culture (Logarithmic Growth Phase) Cell_Seeding 4. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Stock Preparation (e.g., in DMSO) Serial_Dilution 3. Serial Dilution of Compound Compound_Prep->Serial_Dilution Treatment 5. Compound Treatment (Incubate 24-72h) Serial_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition 6. MTT Reagent Addition (Incubate 2-4h) Treatment->MTT_Addition Solubilization 7. Formazan Solubilization (e.g., DMSO) MTT_Addition->Solubilization Abs_Reading 8. Absorbance Reading (570 nm) Solubilization->Abs_Reading Data_Processing 9. Data Processing & Normalization Abs_Reading->Data_Processing IC50_Calc 10. IC50 Calculation Data_Processing->IC50_Calc

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol: MTT Assay for this compound

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents
  • Cell Lines: Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer). Ensure cells are in the logarithmic growth phase.

  • Compound: this compound.

  • Culture Medium: Appropriate complete culture medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[1][2] Filter-sterilize and store protected from light at -20°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Equipment:

    • 96-well flat-bottom sterile microplates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader (spectrophotometer) with a 570 nm filter.

    • Multichannel pipette.

    • Inverted microscope.

Experimental Procedure

Step 1: Cell Seeding

  • Harvest cells that are in their logarithmic growth phase.

  • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion). Viability should be >90%.

  • Dilute the cells in complete culture medium to the optimal seeding density. This is a critical parameter that needs to be determined for each cell line (typically between 1,000 and 100,000 cells per well).[6]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate the "edge effect," consider filling the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[6]

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Treatment

  • Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • On the day of treatment, prepare serial dilutions of the compound in a complete culture medium. A common starting range for a novel compound is 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the compound dilutions. The final concentration of DMSO should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Untreated Control: Cells in culture medium only.

    • Blank: Culture medium without cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Addition and Incubation

  • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 2 to 4 hours at 37°C. The incubation time may need optimization.[7] Visually inspect the formation of purple formazan crystals under a microscope.

Step 4: Solubilization of Formazan

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]

Step 5: Absorbance Measurement

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Read the plate within 1 hour of adding the solubilization solution.[2]

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of viability using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve. Software such as GraphPad Prism is highly recommended for this purpose.[8][9]

  • The IC50 value is then interpolated from this curve.

Sample Data Presentation

The following table provides an example of how to structure the results for a hypothetical experiment.

Concentration of Compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2500.085100.0
0.11.2150.07997.2
11.0500.06584.0
100.6300.04250.4
500.2500.02120.0
1000.1250.01510.0

Potential Mechanism of Action: A Generalized View

While the specific pathway for this compound is unknown, many cytotoxic agents induce cell death through the activation of apoptotic pathways. The following diagram illustrates a generalized mechanism.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound Cytotoxic Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A generalized drug-induced apoptotic pathway.

Troubleshooting and Considerations

  • High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step can mitigate this.[6]

  • Low Absorbance Readings: May result from low cell density or insufficient incubation time with the MTT reagent.[6]

  • Compound Interference: Some compounds can directly react with MTT. It is advisable to run a control with the compound in a cell-free medium to check for any direct reduction of MTT.[10]

  • Assay Optimization: The optimal cell seeding density, MTT concentration, and incubation times should be determined empirically for each cell line to ensure the assay is within a linear dynamic range.[11][12]

Conclusion

The MTT assay is a powerful and accessible tool for the initial cytotoxic screening of novel compounds like this compound. Adherence to a well-structured and optimized protocol is paramount for generating high-quality, reproducible data. The findings from this assay will provide the foundational evidence to guide further mechanistic studies and the potential development of this compound as an anti-cancer therapeutic.

References

Application Note: Quantitative Analysis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantification of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, a key intermediate or potential active pharmaceutical ingredient (API) in drug development. Given the compound's benzoxazolone core and carboxylic acid moiety, two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines to ensure accuracy, precision, and reliability of the analytical data.[1][2][3][4][5][6][7][8][9]

Introduction

This compound (CAS 71977-76-9) is a derivative of benzoxazolone.[10] The benzoxazolone nucleus is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[11][12][13][14][15] As with any compound intended for pharmaceutical use, the development of reliable analytical methods for its quantification is critical for quality control, stability testing, and pharmacokinetic studies.

This document provides a comprehensive guide for the quantification of this compound in both bulk substance and biological matrices. It is intended for researchers, scientists, and drug development professionals who require a detailed, step-by-step protocol grounded in established analytical principles.

Physicochemical Properties of the Analyte
  • IUPAC Name: 3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid

  • Molecular Formula: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol

  • Structure:

    alt text

The presence of a chromophore in the benzoxazolone ring system makes UV detection a viable quantification method. The carboxylic acid functional group allows for manipulation of its polarity based on pH, which is a key consideration in developing the chromatographic separation.

Method Selection: Causality and Rationale

Two complementary methods are presented to address different analytical needs:

  • HPLC-UV: This method is ideal for routine analysis of the bulk drug substance and formulated products where concentration levels are relatively high. It is a cost-effective, robust, and widely available technique. A reverse-phase C18 column is proposed due to the non-polar nature of the benzoxazolone ring, with a mobile phase containing an organic modifier and a pH-adjusted aqueous component to ensure good peak shape and retention of the acidic analyte.[16][17][18]

  • LC-MS/MS: For applications requiring high sensitivity and selectivity, such as the analysis of the compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[19][20] The high specificity of tandem mass spectrometry minimizes interference from matrix components, providing accurate quantification at low concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is designed for the quantification of this compound in bulk powder or simple formulations.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid)

  • Volumetric flasks, pipettes, and autosampler vials

4.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

4.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 225 nm[16][17]

4.1.4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Reference Standard stock Prepare Stock Solution (1 mg/mL) ref_std->stock sample Bulk Sample sample_prep Prepare Sample Solution sample->sample_prep working_std Prepare Working Standards (1-100 µg/mL) stock->working_std hplc Inject into HPLC System working_std->hplc filter Filter (0.45 µm) sample_prep->filter filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (225 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area calibration Generate Calibration Curve peak_area->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is tailored for the sensitive and selective quantification of the analyte in complex biological matrices.

5.1.1. Materials and Reagents

  • Reference standard and a stable isotope-labeled internal standard (IS), if available.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Biological matrix (e.g., plasma, urine).

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

5.1.2. Instrumentation

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

5.1.3. LC and MS Conditions

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 5 minutes, with re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of the standard. Likely precursor ion [M-H]⁻ at m/z 220.2. Product ions to be optimized.

5.1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

LCMS_Workflow start Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify using MRM inject->quantify

Caption: Sample preparation for LC-MS/MS analysis.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[1][2][4][5]

The following parameters should be assessed:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[2][7] For HPLC-UV, this involves checking for interfering peaks from excipients or degradation products. For LC-MS/MS, it involves monitoring for interferences from matrix components at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2] A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[2][7]

  • Precision: The degree of scatter between a series of measurements. It should be assessed at three levels: repeatability, intermediate precision, and reproducibility.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0% for bulk drug; 85.0% - 115.0% for bioanalysis
Precision (% RSD) ≤ 2.0% for bulk drug; ≤ 15.0% for bioanalysis (≤ 20.0% at LLOQ)
Robustness Relative Standard Deviation (RSD) of results should remain within acceptable limits.
Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS for sensitive bioanalytical studies. Adherence to the validation protocols outlined is crucial to ensure the generation of reliable and accurate data that meets regulatory standards.

References

Experimental design for testing "3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Executive Summary

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive, phased experimental strategy for the initial bioactivity screening and preliminary mechanistic evaluation of a novel derivative, "3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" (herein referred to as Cmpd-X). The proposed workflow is designed to be logical and efficient, beginning with broad cytotoxicity profiling to establish a therapeutic window, followed by hypothesis-driven functional assays based on the known pharmacology of the parent scaffold, and concluding with targeted mechanistic studies to elucidate its mode of action. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility, forming a critical foundation for any subsequent drug development program.

Background and Scientific Rationale

The benzoxazolone nucleus is a versatile pharmacophore implicated in the development of numerous pharmaceuticals.[1][3] Its derivatives have been shown to interact with a variety of biological targets, often by acting as enzyme inhibitors or modulators of key signaling pathways.[2] Specifically, activities such as the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cascades are well-documented for this class of compounds.[2][3] This established biological profile provides a strong rationale for prioritizing the investigation of Cmpd-X in the areas of oncology and inflammation.

Our experimental design is therefore not a random screen but a hypothesis-driven inquiry. We will proceed through a multi-phase approach designed to efficiently answer key questions:

  • Is the compound toxic to cells? At what concentrations is it safe to study?

  • Does the compound exhibit therapeutically relevant bioactivity? Specifically, does it possess anti-inflammatory or anti-proliferative effects?

  • If bioactivity is observed, what is the potential mechanism of action? Does it modulate key signaling pathways consistent with the observed phenotype?

This structured approach ensures that resources are used efficiently and that the resulting data provides a clear, actionable path forward for the compound's development.[5][6]

Overall Experimental Workflow

The investigation is structured in three distinct phases, moving from broad characterization to specific mechanistic insights. This tiered approach ensures that each subsequent phase is built upon a solid foundation of data from the previous one.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Bioactivity Assessment cluster_2 Phase 3: Mechanistic Elucidation P1_Cytotox Cytotoxicity Profiling (Determine IC50 & Safe Dose Range) P2_Inflam Anti-Inflammatory Assay (LPS-stimulated Macrophages) P1_Cytotox->P2_Inflam If low toxicity P2_Cancer Anti-Proliferative Assay (Cancer Cell Lines) P1_Cytotox->P2_Cancer If low toxicity P2_Enzyme Enzyme Inhibition Assay (e.g., COX Activity) P1_Cytotox->P2_Enzyme If low toxicity P3_WB Western Blot (Protein Pathway Analysis) P2_Inflam->P3_WB If active P3_qPCR qPCR (Gene Expression Analysis) P2_Inflam->P3_qPCR If active G cluster_X Potential Cmpd-X Target LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 Releases p_IkBa->IkBa_p65 Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF, IL6, etc.) Nucleus->Genes Induces Transcription X_target X_target->IKK Cmpd-X may inhibit G A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separate by Size) B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking (BSA or Milk) D->E F 6. Primary Antibody (e.g., anti-p-p65) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this compound.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will address common problems encountered in the key synthetic steps: the N-alkylation of 5-methyl-2-benzoxazolinone and the subsequent hydrolysis of the resulting ester intermediate.

I. Synthetic Pathway Overview

The typical synthesis involves a two-step process starting from 5-methyl-2-benzoxazolinone.

Synthesis_Pathway A 5-Methyl-2-benzoxazolinone B Ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate A->B N-alkylation (Ethyl 3-bromopropionate, Base) C This compound B->C Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in N-Alkylation Step

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 5-methyl-2-benzoxazolinone starting material after the N-alkylation reaction.

Potential Cause Recommended Solution Justification & Key Considerations
Insufficiently strong base Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile.The acidity of the N-H proton in 5-methyl-2-benzoxazolinone (pKa ≈ 9.5) requires a sufficiently strong base to generate the nucleophilic anion for the subsequent SN2 reaction.[1] Weaker bases like triethylamine may not be effective.
Poor quality of alkylating agent Use freshly distilled or high-purity ethyl 3-bromopropionate.The alkylating agent can degrade over time, leading to lower reactivity. Impurities can also lead to side reactions.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2]These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic and promoting the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
Low reaction temperature Increase the reaction temperature, typically to 60-80 °C.The N-alkylation reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and side reactions.
Steric hindrance While less of an issue with a primary alkyl halide, ensure that the reaction is run for a sufficient amount of time (monitor by TLC) to overcome any kinetic barriers.The benzoxazolinone ring system is relatively bulky, which can slow down the rate of N-alkylation.
Problem 2: Formation of O-Alkylated Byproduct

Symptom: Isolation of an isomeric byproduct, identified by NMR and MS, corresponding to O-alkylation of the benzoxazolinone ring.

Potential Cause Recommended Solution Justification & Key Considerations
Reaction conditions favoring O-alkylation Use a less polar solvent and a counterion that promotes N-alkylation (e.g., K+ over Na+).The oxygen atom in the benzoxazolinone is also a potential nucleophile. The regioselectivity of alkylation (N vs. O) can be influenced by the solvent and the nature of the counterion.[2][3]
Use of a "harder" alkylating agent Ensure the use of an alkyl halide like ethyl 3-bromopropionate rather than a more reactive agent like an alkyl sulfate, which might favor O-alkylation.Hard and Soft Acid-Base (HSAB) theory can provide some guidance. The nitrogen anion is a "softer" nucleophile than the oxygen anion and will preferentially react with a "softer" electrophile like an alkyl bromide.
Problem 3: Incomplete Hydrolysis of the Ester

Symptom: The final product is contaminated with the ethyl ester intermediate, as observed by NMR (presence of ethyl group signals) or LC-MS.

Potential Cause Recommended Solution Justification & Key Considerations
Insufficient amount of base Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).The hydrolysis of an ester with a strong base (saponification) is a stoichiometric reaction.[4] An excess of base ensures the reaction goes to completion.
Short reaction time or low temperature Increase the reaction time and/or temperature. Refluxing is often necessary.The rate of hydrolysis is dependent on both time and temperature.[5] Monitoring the reaction by TLC until the starting ester spot disappears is crucial.
Poor solubility of the ester Use a co-solvent system such as water/ethanol or water/THF to ensure the ester is fully dissolved.For the hydrolysis to proceed efficiently, both the ester and the hydroxide ions must be in the same phase.
Reversibility of the reaction (acid-catalyzed) Alkaline hydrolysis is generally preferred as it is irreversible.[4]If acid-catalyzed hydrolysis is used, the reaction is reversible and may not go to completion without a large excess of water.[4]
Problem 4: Difficulty in Product Purification

Symptom: The final product is difficult to purify, showing multiple spots on TLC or broad peaks in NMR, indicating the presence of impurities.

Potential Cause Recommended Solution Justification & Key Considerations
Side reactions during N-alkylation Optimize the N-alkylation reaction conditions as described in Problem 1 to minimize byproduct formation.A cleaner starting material for the hydrolysis step will result in a purer final product.
Decomposition during hydrolysis Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures for extended periods).The benzoxazolinone ring can be susceptible to degradation under strongly basic or acidic conditions at high temperatures.
Incomplete removal of base after hydrolysis After acidification to precipitate the product, wash the solid thoroughly with water to remove any residual inorganic salts.The final product is a carboxylic acid, which is precipitated from the reaction mixture by the addition of a strong acid (e.g., HCl).[4] Incomplete washing can leave inorganic salt impurities.
Co-precipitation of impurities Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water).Recrystallization is a powerful technique for purifying solid organic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 5-methyl-2-benzoxazolinone?

The most common starting material is 2-amino-4-methylphenol.[1] This is typically reacted with urea or a similar carbonyl source to form the benzoxazolinone ring.

Q2: Can I use a different alkylating agent instead of ethyl 3-bromopropionate?

Yes, other 3-halopropionates, such as methyl or tert-butyl 3-bromopropionate, can be used.[6][7] The choice of ester will determine the conditions required for the final hydrolysis step. Using a tert-butyl ester, for example, allows for acid-catalyzed cleavage under milder conditions.

Q3: How do I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is the most convenient method. For the N-alkylation step, you can monitor the disappearance of the 5-methyl-2-benzoxazolinone spot. For the hydrolysis, monitor the disappearance of the ester spot. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexane.

Q4: What are the expected spectroscopic data for the final product?

For this compound, you would expect to see the following in the 1H NMR spectrum:

  • A singlet for the methyl group on the aromatic ring.

  • Aromatic protons in the expected region.

  • Two triplets corresponding to the two methylene groups of the propionic acid side chain.

  • A broad singlet for the carboxylic acid proton.

The 13C NMR would show corresponding signals for all carbons, including the carbonyls of the benzoxazolinone and the carboxylic acid. Mass spectrometry should show the correct molecular ion peak.[8]

Q5: What are some of the key safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • DMF/DMSO: These are polar aprotic solvents that can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Handle with care in a well-ventilated fume hood.

IV. Experimental Protocols

Step 1: Synthesis of Ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate (N-Alkylation)

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification A Add 5-methyl-2-benzoxazolinone and K2CO3 to DMF B Stir at room temperature A->B C Add ethyl 3-bromopropionate dropwise B->C D Heat to 60-80 °C C->D E Monitor by TLC until starting material is consumed D->E F Cool to room temperature E->F G Pour into water F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography (Hexane/Ethyl Acetate) J->K

Caption: Workflow for the N-alkylation of 5-methyl-2-benzoxazolinone.

  • To a solution of 5-methyl-2-benzoxazolinone (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3-bromopropionate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Hydrolysis)

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Precipitation cluster_4 Purification A Dissolve ester in EtOH/H2O B Add aqueous NaOH (2-3 equiv.) A->B C Reflux the mixture B->C D Monitor by TLC until starting material is consumed C->D E Cool to room temperature D->E F Remove EtOH under reduced pressure E->F G Acidify with conc. HCl to pH 2-3 F->G H Collect precipitate by filtration G->H I Wash solid with cold water H->I J Recrystallize from EtOH/H2O I->J

Caption: Workflow for the hydrolysis of the ester intermediate.

  • Dissolve the ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry.

  • If necessary, recrystallize the product from a suitable solvent system like ethanol/water.

V. References

  • Matrix Scientific. This compound. --INVALID-LINK--

  • Tighadouini, S., et al. (2016). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 21(9), 1235. --INVALID-LINK--

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. --INVALID-LINK--

  • Al-Soud, Y. A., et al. (2008). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 13(6), 1254-1267. --INVALID-LINK--

  • LookChem. 5-methyl-2-benzoxazolinone. --INVALID-LINK--

  • Lau, S. S., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. --INVALID-LINK--

  • Khafagy, M. M., et al. (2002). Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives. Indian Journal of Chemistry - Section B, 41B(12), 2673-2679. --INVALID-LINK--

  • CN102320962B - Method for catalytic synthesis of methyl propionate. Google Patents. --INVALID-LINK--

  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. Google Patents. --INVALID-LINK--

  • CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline). Google Patents. --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 215-221. --INVALID-LINK--

  • Lau, S. S., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. --INVALID-LINK--

  • CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid. Google Patents. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimization of N-Alkylation of Azocanes. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • US10106557B2 - Preparation method for benzoxazoleoxazine ketone compound and intermediate and crystal form thereof. Google Patents. --INVALID-LINK--

  • El-Ghezal, N., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(11), 2949. --INVALID-LINK--

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. --INVALID-LINK--

  • ResearchGate. (2025). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. --INVALID-LINK--

  • Shetnev, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. --INVALID-LINK--

  • PubChem. Methyl 3-oxo-3-phenylpropanoate. --INVALID-LINK--

  • BenchChem. (2025). Kinetic studies of the hydrolysis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and direct route involves a two-step process:

  • N-Alkylation: This is a nucleophilic substitution reaction where the nitrogen atom of 5-methyl-2-benzoxazolinone attacks an ethyl 3-halopropionate (typically ethyl 3-bromopropionate). This reaction is performed in the presence of a base to deprotonate the weakly acidic N-H of the benzoxazolinone, thereby activating it as a nucleophile.

  • Ester Hydrolysis: The resulting intermediate, ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate, is then hydrolyzed under basic conditions (saponification) to cleave the ethyl ester and yield the desired carboxylic acid product after acidic workup.

  • Reaction Scheme:

    • Step 1: 5-Methyl-2-benzoxazolinone + BrCH₂CH₂COOC₂H₅ --(Base, Solvent)--> Ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate

    • Step 2: Ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate --(1. NaOH, H₂O/EtOH; 2. HCl)--> this compound

Q2: What is the critical role of the base in the N-alkylation step?

The N-H proton of the benzoxazolinone ring is acidic (pKa ~8-10) but not enough to react efficiently with the alkyl halide directly. The base is essential for deprotonating the nitrogen, creating a more potent nucleophilic anion. The choice of base is critical for reaction success.

  • Common Bases: Potassium carbonate (K₂CO₃) is a widely used, cost-effective, and moderately strong base suitable for this reaction. Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions to prevent side reactions.

  • Mechanism Insight: The base's strength and solubility can significantly impact the reaction rate. In polar aprotic solvents like DMF or acetonitrile, the base helps generate the nucleophile in solution, facilitating the Sₙ2 attack on the ethyl 3-bromopropionate.[1][2]

Q3: Which solvents are recommended for the N-alkylation reaction?

Polar aprotic solvents are highly recommended as they can solvate the cation of the base, leaving the nucleophilic anion more reactive, and do not participate in the reaction themselves.

  • Recommended: Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.

  • To Avoid: Protic solvents like ethanol or water should be avoided in the first step as they can compete with the benzoxazolinone as a nucleophile or react with the base.

Troubleshooting Guide: Yield Improvement

This section addresses the most common issues encountered during the synthesis that lead to suboptimal yields and provides actionable solutions based on chemical principles.

Problem 1: Low or No Yield of the Ester Intermediate in Step 1

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 5-methyl-2-benzoxazolinone starting material even after prolonged reaction times.

Root Cause Analysis & Solutions:

  • Cause A: Insufficient Deprotonation (Base Ineffectiveness)

    • Scientific Rationale: The reaction rate is directly proportional to the concentration of the deprotonated benzoxazolinone anion. If the base is too weak, of poor quality (e.g., hydrated), or poorly soluble, an insufficient concentration of the active nucleophile will be present.

    • Solutions:

      • Verify Base Quality: Use freshly opened or properly stored anhydrous potassium carbonate. Consider grinding the K₂CO₃ to increase its surface area.

      • Increase Base Stoichiometry: Increase the molar equivalents of K₂CO₃ from a typical 1.5 eq. to 2.0-2.5 eq. to ensure the equilibrium favors the deprotonated form.

      • Consider a Stronger Base: If yield issues persist, switching to sodium hydride (NaH) in anhydrous DMF can significantly increase the rate, but requires careful handling under an inert atmosphere (N₂ or Ar).

  • Cause B: Low Reactivity of the Alkylating Agent

    • Scientific Rationale: The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl.[1] Ethyl 3-bromopropionate is commonly used, but if the reaction is sluggish, enhancing electrophilicity can help.

    • Solutions:

      • Add a Catalyst: Introduce a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI). The iodide ion is a better nucleophile than bromide and will displace it in situ (Finkelstein reaction) to form the more reactive ethyl 3-iodopropionate, which accelerates the reaction.

      • Increase Temperature: Gently heating the reaction to 50-70 °C can significantly increase the reaction rate. However, monitor for potential side product formation (see Problem 2).

  • Cause C: Poor Solubility

    • Scientific Rationale: If reactants are not adequately dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by mass transfer rather than intrinsic kinetics.

    • Solution: Ensure vigorous stirring. If using acetone or MeCN, ensure the temperature is sufficient to dissolve the starting materials. DMF is often the superior choice due to its excellent solvating power for a wide range of organic molecules and inorganic salts.

Workflow for Troubleshooting Low N-Alkylation Yield

Caption: Troubleshooting logic for low N-alkylation yield.

Problem 2: Significant Impurity Profile After N-Alkylation

Symptom: TLC shows multiple new spots, or LC-MS indicates the presence of side products, complicating purification and reducing the isolated yield of the desired ester.

Root Cause Analysis & Solutions:

  • Cause A: O-Alkylation Side Product

    • Scientific Rationale: The benzoxazolinone anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the exocyclic oxygen of the amide. While N-alkylation is generally favored thermodynamically, some O-alkylation can occur, especially under certain conditions.[1]

    • Solutions:

      • Solvent Choice: Use polar aprotic solvents (DMF, MeCN). Protic solvents can favor O-alkylation through hydrogen bonding.

      • Counter-ion: Using potassium (from K₂CO₃) or sodium (from NaH) as the counter-ion generally favors N-alkylation.

      • Temperature Control: Avoid excessive temperatures. Run the reaction at room temperature or with mild heating (≤ 60 °C). Higher temperatures can sometimes increase the amount of the O-alkylated byproduct.

Problem 3: Low Yield of Final Acid Product in Step 2

Symptom: After acidification in the final workup step, very little precipitate is formed, or the yield after extraction is poor.

Root Cause Analysis & Solutions:

  • Cause A: Incomplete Hydrolysis

    • Scientific Rationale: Saponification is generally robust, but insufficient base, time, or temperature can lead to incomplete reaction.[3] Steric hindrance around the ester is not a significant factor here, but reaction conditions are still key.

    • Solutions:

      • Increase Reaction Time/Temp: Ensure the reaction is stirred at room temperature for at least 12 hours or gently heated (e.g., to 40-50 °C) for 2-4 hours to drive it to completion.

      • Monitor Completion: Use TLC to track the disappearance of the starting ester. The product acid will have a different Rf value (typically lower and more streaky on silica gel).

      • Ensure Sufficient Base: Use a significant excess of NaOH (e.g., 3-5 equivalents) to ensure the hydrolysis goes to completion and is irreversible.

  • Cause B: Product Loss During Workup

    • Scientific Rationale: The final product is a carboxylic acid. Its sodium salt (present before acidification) is highly water-soluble. The free acid has moderate aqueous solubility. Improper pH adjustment or inefficient extraction will lead to significant product loss.

    • Solutions:

      • Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl or 2M HCl until the pH is ~2-3. This ensures the complete protonation of the carboxylate to the less soluble carboxylic acid, maximizing precipitation.

      • Efficient Extraction: If the product does not precipitate cleanly, it must be extracted. Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.

      • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove dissolved water and can "salt out" some of the dissolved organic product from the residual aqueous phase, further improving recovery.

Experimental Protocols

Protocol 1: N-Alkylation of 5-Methyl-2-benzoxazolinone
  • To a round-bottom flask charged with 5-methyl-2-benzoxazolinone (1.0 eq.), add anhydrous potassium carbonate (2.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • Add anhydrous DMF to the flask until the concentration of the starting material is approximately 0.5 M.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 3-bromopropionate (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis to the Final Acid
  • Dissolve the crude ethyl ester intermediate from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at room temperature overnight, or at 50 °C for 3 hours.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2M HCl with stirring until the pH of the solution is ~2, at which point the product should precipitate as a white or off-white solid.

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Data Summary

The choice of base and solvent can significantly impact reaction outcomes. The following table provides a qualitative summary based on common experimental observations.

BaseSolventTypical Reaction TimeRelative YieldKey Considerations
K₂CO₃Acetone12-24 hModerateEconomical; requires reflux; moderate solubility.
K₂CO₃Acetonitrile8-16 hGoodGood solubility for reactants; requires reflux.
K₂CO₃DMF4-8 hVery GoodExcellent solubility; reaction can often be run at a lower temp (RT-60°C).
NaHDMF/THF1-4 hExcellentVery fast; requires strict anhydrous/inert conditions; safety precautions needed.

References

Technical Support Center: N-Alkylation of Benzoxazolones with Haloalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of benzoxazolones with haloalkanoic acids. This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to address the common challenges and side reactions encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the N-alkylation of benzoxazolones. Each answer provides a mechanistic explanation and actionable troubleshooting steps.

Q1: My primary side product is the O-alkylated isomer. How can I improve the selectivity for N-alkylation?

A1: Understanding and Controlling N- vs. O-Alkylation

This is the most prevalent challenge in this reaction. The benzoxazolone anion, formed upon deprotonation, is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen (N) and the exocyclic oxygen (O) of the carbonyl group. The competition between N-alkylation and O-alkylation is governed by several factors, which can be manipulated to favor the desired N-substituted product.

G cluster_reactants Reactants cluster_intermediate Ambident Nucleophile cluster_products Competing Pathways Benzoxazolone Benzoxazolone Anion Benzoxazolone Anion (Resonance Stabilized) Benzoxazolone->Anion -H⁺ Base Base (e.g., K₂CO₃, NaH) Base->Benzoxazolone Haloacid Haloalkanoic Acid (X-R-COOH) N_Product Desired Product: N-Alkylation Haloacid->N_Product O_Product Side Product: O-Alkylation Haloacid->O_Product Anion->N_Product + X-R-COOH (N-attack) Anion->O_Product + X-R-COOH (O-attack)

Key Factors Influencing Selectivity:

  • Choice of Base and Counter-ion: The nature of the base and its corresponding cation is critical. Hard cations like Na⁺ (from NaH) tend to associate more strongly with the harder oxygen atom, leaving the softer nitrogen atom more available for alkylation. Weaker bases like potassium carbonate (K₂CO₃) can also be effective.[1][2]

  • Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred.[3] These solvents solvate the cation, leading to a "freer" anion where the more nucleophilic nitrogen can react. Protic solvents can hydrogen-bond with the oxygen, potentially hindering O-alkylation, but can also complicate the reaction in other ways.[4]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but they can also promote side reactions like decarboxylation. It is often best to start at room temperature and gently heat if necessary.

  • Alkylating Agent: The nature of the haloalkanoic acid can have an effect, although it is less easily controlled.

Troubleshooting Guide for N/O Selectivity

ParameterTo Favor N-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Base NaH, K₂CO₃, Cs₂CO₃Strong, bulky bases; Silver salts (e.g., Ag₂O)Harder cations (Na⁺) associate with the oxygen, freeing the nitrogen. Silver salts strongly favor O-alkylation.[5]
Solvent DMF, DMSO, AcetonitrileTHF, Benzene, DioxanePolar aprotic solvents create a "naked" anion, where the more nucleophilic nitrogen is more reactive.[5]
Temperature Moderate (25-80 °C)VariesStart at RT. High temperatures can lead to other side reactions.
Leaving Group I > Br > ClCl > Br > ISofter iodide is a better leaving group and pairs well with the soft nitrogen nucleophile (HSAB principle).
Q2: My reaction has stalled, and I'm recovering a lot of unreacted benzoxazolone. What's wrong?

A2: Addressing Incomplete Reactions

If your reaction is not proceeding to completion, several factors related to reaction setup and reagent stoichiometry could be at play.

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction: Recovering Starting Material check_base Is the base strong enough? (pKa of base > pKa of benzoxazolone N-H) start->check_base check_equiv Are base equivalents sufficient? (Typically 1.1 - 2.2 eq.) check_base->check_equiv Yes increase_base_strength Action: Use a stronger base (e.g., NaH instead of K₂CO₃) check_base->increase_base_strength No check_solubility Are all reactants soluble in the chosen solvent? check_equiv->check_solubility Yes increase_base_equiv Action: Increase base to 2.2 eq. to deprotonate both N-H and -COOH check_equiv->increase_base_equiv No check_temp Is the reaction temperature adequate? check_solubility->check_temp Yes change_solvent Action: Switch to a solvent with better solubilizing power (e.g., DMF) check_solubility->change_solvent No increase_temp Action: Increase temperature incrementally (e.g., to 50-80 °C) and monitor check_temp->increase_temp No success Problem Solved check_temp->success Yes increase_base_strength->success increase_base_equiv->success change_solvent->success increase_temp->success

  • Insufficient Base: The haloalkanoic acid possesses an acidic proton on its carboxyl group. Therefore, more than one equivalent of base is required to deprotonate both the benzoxazolone N-H and the carboxylic acid. A common practice is to use at least 2.2 equivalents of base.

  • Base Strength: The base must be strong enough to completely deprotonate the benzoxazolone N-H (pKa ≈ 8-10). Carbonates (K₂CO₃, Cs₂CO₃) and hydrides (NaH) are generally effective.

  • Solubility Issues: Ensure that the benzoxazolone and the deprotonated haloalkanoic acid salt are sufficiently soluble in the reaction solvent.[4] If reactants are not dissolved, the reaction will be slow or incomplete. DMF is often a good choice for its excellent solvating properties.

  • Reaction Kinetics: Some alkylations are simply slow at room temperature. If the reaction is clean but incomplete after several hours, gentle heating (e.g., 50-80 °C) can increase the rate.

Q3: I've isolated an unexpected product. Could decarboxylation or esterification be occurring?

A3: Identifying Other Major Side Reactions

Besides O-alkylation, two other side reactions are frequently observed under basic conditions: decarboxylation and esterification.

  • Decarboxylation: The haloalkanoic acid starting material or the N-alkylated product can lose CO₂ under harsh conditions (strong base, high heat).[6][7] This is particularly a risk with α-halo acids. This leads to a product where the entire carboxylic acid moiety is replaced by a simple alkyl chain.

  • Esterification: If an alcohol is used as a solvent or is present as an impurity, it can react with the haloalkanoic acid (especially if activated by the base) to form an ester.[8][9][10] This consumes the alkylating agent and reduces the yield of the desired product.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactants Benzoxazolone + Haloalkanoic Acid Desired_Product N-Alkylated Product (e.g., (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid) Reactants->Desired_Product Base, DMF (Desired Path) Decarboxylation Decarboxylation Product (N-methylbenzoxazolone) Reactants->Decarboxylation High Heat / Strong Base (-CO₂) Esterification Esterified Alkylating Agent (e.g., Methyl 2-chloroacetate) Reactants->Esterification Alcohol Impurity / Solvent (Consumes Haloacid)

How to Mitigate:

  • Avoid Excessive Heat: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use Anhydrous Solvents: Ensure your solvents are dry to prevent esterification with water (hydrolysis) or residual alcohols from the purification process.

  • Careful Choice of Base: Use the mildest base that is effective for the deprotonation step.

Q4: How can I confidently distinguish between the N-alkylated and O-alkylated isomers?

A4: Spectroscopic Characterization

Distinguishing between the N- and O-alkylated isomers is straightforward with standard spectroscopic techniques, particularly NMR.[11]

Key Spectroscopic Differences

TechniqueN-Alkylated Isomer (Desired)O-Alkylated Isomer (Side Product)
¹H NMR The -CH₂ -COOH protons typically appear as a singlet around 4.5-4.8 ppm .The -CH₂ -COOH protons are more shielded and appear further upfield, typically around 4.0-4.3 ppm .
¹³C NMR The amide carbonyl carbon (C =O) is typically around 155-157 ppm . The methylene carbon (-C H₂-COOH) is around 45-50 ppm .The iminoether carbon (C =N) is shifted downfield to ~165 ppm . The methylene carbon (-O-C H₂-COOH) is shifted further downfield to ~65-70 ppm .[11]
IR Strong amide C=O stretch around 1760-1780 cm⁻¹ .C=N stretch appears around 1650-1670 cm⁻¹ .

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, designed to maximize N-alkylation.

Objective: Synthesize (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid from benzoxazol-2(3H)-one and chloroacetic acid.

Materials:

  • Benzoxazol-2(3H)-one (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoxazol-2(3H)-one (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the solution and stir vigorously for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add chloroacetic acid (1.1 eq) portion-wise to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 50 °C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.[12][][14]

References

Technical Support Center: Purification of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid (CAS 71977-76-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a detailed Q&A format, grounded in established scientific principles and practical laboratory experience.

Overview of Purification Challenges

This compound is a benzoxazolone derivative with a molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . Its structure, featuring both a lactam within the benzoxazolone core and a carboxylic acid moiety, presents unique purification challenges. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction byproducts, and any degradation products while maximizing the recovery of the pure target compound.

The most probable synthetic route to this compound involves the N-alkylation of 5-methyl-2-benzoxazolone with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group. This reaction can lead to several impurities that require careful separation.

Diagram: Synthetic Pathway and Potential Impurities

cluster_synthesis Synthesis cluster_impurities Potential Impurities A 5-Methyl-2-benzoxazolone E Crude Product A->E B 3-Halopropionic acid or ester B->E C Base C->E D Solvent D->E F Unreacted 5-Methyl-2-benzoxazolone E->F Incomplete Reaction G O-Alkylated Isomer E->G Lack of Regioselectivity H Hydrolyzed Alkylating Agent E->H Side Reaction I Poly-alkylated Species E->I Over-alkylation cluster_products Start 5-Methyl-2-benzoxazolone Anion N_Product N-Alkylated Product (Desired) Start->N_Product N-attack O_Product O-Alkylated Isomer (Impurity) Start->O_Product O-attack A Spot TLC Plate (Crude, SM1, SM2) B Develop in Solvent Chamber A->B C Dry Plate B->C D Visualize under UV C->D E Analyze Rf Values D->E

Technical Support Center: Overcoming Solubility Challenges with 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during in vitro and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the reliable and reproducible performance of this compound in your experimental workflows.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a heterocyclic compound featuring a carboxylic acid moiety. This structure presents a classic solubility challenge: the molecule has a largely hydrophobic bicyclic core and a polar, ionizable carboxylic acid group. Neutral organic compounds with such characteristics tend to be less soluble in water than in organic solvents.[1] The propionic acid side chain introduces the potential for pH-dependent solubility, a critical factor to leverage in experimental design.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve the compound directly in aqueous buffer (e.g., PBS) have failed. What is the recommended starting point?

A1: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility. The standard industry practice for compounds of this nature is to first prepare a high-concentration stock solution in an organic solvent.[2]

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the preferred solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3]

  • Protocol: Prepare a stock solution of 10-50 mM in 100% DMSO. This concentrated stock can then be serially diluted to the final working concentration in your assay buffer.[4]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in 100% DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower.[4][5]

Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤ 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4][6] Many cell lines can tolerate up to 1% DMSO, but this should be empirically determined.[4][6]

  • Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock in 100% DMSO to 1 mM, then 100 µM in 100% DMSO before making the final dilution into the aqueous buffer. This gradual reduction in compound concentration can sometimes prevent shocking the system and causing precipitation.[4]

  • Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting. This helps to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.

Q3: Can I use pH to my advantage to increase the solubility of this compound?

A3: Absolutely. The presence of the carboxylic acid group is key. At a pH below its pKa, the carboxylic acid will be protonated and neutral, reducing its aqueous solubility. At a pH above its pKa, it will be deprotonated to the more soluble carboxylate salt.

  • Mechanism of Action: Basic salts are more soluble in acidic solutions (pH<7), and acidic salts are more soluble in basic solutions (pH>7).[7] Since this compound is a carboxylic acid, increasing the pH of the buffer will increase its solubility.[8][9][10][11]

  • Practical Application: Consider preparing your final working solution in a buffer with a pH of 7.4 or slightly higher. This will favor the deprotonated, more soluble form of the molecule. Be mindful of the pH tolerance of your specific assay system (e.g., cells, enzymes).

Advanced Troubleshooting: When Standard Methods Are Not Enough

Q4: I've optimized my DMSO concentration and buffer pH, but I still observe precipitation at my desired working concentration. What other options do I have?

A4: For particularly challenging cases, advanced formulation strategies can be employed. These are particularly useful for in vivo studies but can be adapted for in vitro work with careful validation.

  • Use of Co-solvents: While DMSO is the primary choice, other co-solvents can be explored in combination with pH modification and surfactants.[12]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[13][14][15] They are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[13][14][16][]

    • Types of Cyclodextrins: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and reduced toxicity compared to their parent forms.[]

    • Experimental Approach: Prepare a solution of the cyclodextrin in your assay buffer first, then add the DMSO stock of your compound to this solution with vigorous mixing. The optimal ratio of compound to cyclodextrin needs to be determined empirically.

Summary of Solubilization Strategies

StrategyPrincipleKey Considerations
DMSO Stock Solution Dissolve in a highly effective organic solvent first.Keep final assay concentration of DMSO low (≤0.5%) to avoid toxicity and artifacts.[4][6]
pH Adjustment Increase pH to deprotonate the carboxylic acid, forming a more soluble salt.Ensure the final pH is compatible with the biological components of your assay.
Serial Dilution Gradual dilution in 100% DMSO before adding to aqueous buffer.Can help prevent precipitation by avoiding sudden changes in solvent environment.[4]
Cyclodextrin Formulation Encapsulation of the hydrophobic molecule within a cyclodextrin cavity.Requires empirical optimization of cyclodextrin type and concentration.[13][14][16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound (MW: 221.21 g/mol ).

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the compound.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C, protected from light and moisture.[4]

Protocol 2: Dilution into Aqueous Buffer for a Cell-Based Assay

This protocol aims for a final compound concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed cell culture medium.

  • Mixing: Immediately mix thoroughly by vortexing or inverting the tube multiple times.

  • Application: Add the final 10 µM solution to your cells. Remember to include a vehicle control containing 0.1% DMSO.

Visualizing the Workflow

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation Solid Compound Solid Compound Dissolve Dissolve Solid Compound->Dissolve 100% DMSO 100% DMSO 100% DMSO->Dissolve 10 mM Stock 10 mM Stock Dissolve->10 mM Stock Dilute Dilute 10 mM Stock->Dilute 10 mM Stock->Dilute Assay Buffer Assay Buffer Assay Buffer->Dilute Final Assay Final Assay Dilute->Final Assay

Caption: Workflow for preparing the final assay solution.

Logical Troubleshooting Flow

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso adjust_dmso Lower DMSO concentration via serial dilution check_dmso->adjust_dmso No check_ph Is buffer pH ≥ 7.4? check_dmso->check_ph Yes adjust_dmso->check_ph adjust_ph Increase buffer pH check_ph->adjust_ph No use_cd Consider using Cyclodextrins check_ph->use_cd Yes adjust_ph->use_cd success Solubility Issue Resolved use_cd->success

References

Technical Support Center: Synthesis of 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this synthesis.

Introduction to Benzoxazolone Propionic Acid Synthesis

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid is a key intermediate in the development of various pharmaceuticals due to the versatile biological activity of the benzoxazolone scaffold.[1][2] The synthesis typically involves two key transformations: the formation of the benzoxazolone core and the subsequent N-alkylation to introduce the propionic acid side chain. Success in this synthesis hinges on careful control of reaction parameters to maximize yield and minimize side-product formation.

This guide will focus on a common and efficient two-step synthetic route, providing a detailed experimental protocol and addressing potential issues that may arise at each stage.

Proposed Synthetic Pathway

A widely applicable method for the synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid involves the initial cyclization of a 2-aminophenol derivative to form the benzoxazolone core, followed by an N-alkylation reaction.

Synthetic Pathway 2-Aminophenol 2-Aminophenol Benzoxazol-2(3H)-one Benzoxazol-2(3H)-one 2-Aminophenol->Benzoxazol-2(3H)-one Cyclization (e.g., Urea, CDI) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid Benzoxazol-2(3H)-one->3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid N-Alkylation (e.g., 3-Bromopropanoic acid, Base)

Caption: General two-step synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid.

Detailed Experimental Protocol

This protocol outlines a general procedure. Optimal conditions may vary depending on the specific substitution pattern of the starting 2-aminophenol.

Part 1: Synthesis of Benzoxazol-2(3H)-one

Reaction: 2-Aminophenol + Urea → Benzoxazol-2(3H)-one + 2 NH₃

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 2-aminophenol (1.0 eq) and urea (1.2 eq).

  • Heat the mixture to 140-150 °C in an oil bath. The reaction mixture will melt and then solidify as the reaction progresses. Ammonia gas will be evolved.

  • Maintain the temperature for 4-6 hours, or until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol or water to yield pure benzoxazol-2(3H)-one.

Part 2: Synthesis of 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic Acid

Reaction: Benzoxazol-2(3H)-one + 3-Bromopropanoic acid + Base → 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid

Procedure:

  • To a solution of benzoxazol-2(3H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add 3-bromopropanoic acid (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • After completion (typically 4-8 hours), cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield in Step 1 or 2 start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Presence of Side Products start->side_products product_decomposition Product Decomposition start->product_decomposition sub_low_yield Check Reagent Purity | Optimize Reaction Conditions (Temp, Time) | Ensure Efficient Mixing low_yield->sub_low_yield sub_incomplete Extend Reaction Time | Increase Temperature | Check Catalyst/Base Activity incomplete_reaction->sub_incomplete sub_side_products Optimize Stoichiometry | Lower Temperature | Use Milder Base side_products->sub_side_products sub_decomposition Lower Reaction Temperature | Use Inert Atmosphere | Modify Workup product_decomposition->sub_decomposition

Caption: A systematic approach to troubleshooting common synthesis problems.

Cyclization Step (Part 1)

Q1: My yield of benzoxazol-2(3H)-one is consistently low. What are the likely causes?

A1: Low yields in the cyclization step can often be attributed to several factors:

  • Purity of 2-Aminophenol: 2-Aminophenol and its derivatives can be susceptible to oxidation, leading to colored impurities that can interfere with the reaction.[3] Ensure you are using a high-purity starting material. If it appears discolored, consider purification by recrystallization or sublimation before use.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure the disappearance of the starting material. If the reaction stalls, consider increasing the reaction time or temperature slightly.

  • Sublimation of Starting Material: 2-Aminophenol can sublime at elevated temperatures. Ensure your reaction setup, particularly the condenser, is efficient to prevent loss of starting material.

  • Side Reactions: At excessively high temperatures, undesired side reactions or polymerization can occur.[4] Adhere to the recommended temperature range.

Q2: The reaction mixture has turned dark brown/black. What does this indicate?

A2: Dark coloration often suggests oxidation of the 2-aminophenol starting material or decomposition at high temperatures.[3] To mitigate this:

  • Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4]

  • Temperature Control: Avoid overheating the reaction mixture. Precise temperature control is crucial.

N-Alkylation Step (Part 2)

Q3: The N-alkylation reaction is not proceeding to completion, and I see unreacted benzoxazol-2(3H)-one on my TLC plate. What should I do?

A3: An incomplete reaction in the N-alkylation step can be due to several factors:

  • Insufficient Base: The base is crucial for deprotonating the benzoxazolone, making it nucleophilic. Ensure you are using a sufficient excess of a strong enough base. Potassium carbonate is common, but stronger bases like sodium hydride (NaH) could be considered, though with increased handling precautions.

  • Inactive Alkylating Agent: 3-Bromopropanoic acid can degrade over time. Use a fresh bottle or verify its purity.

  • Solvent Choice: The solvent must be able to dissolve the benzoxazolone salt. DMF and DMSO are generally good choices. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature: If the reaction is sluggish at 60-80 °C, a moderate increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.

Q4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are they and how can I minimize them?

A4: Side product formation is a common challenge in N-alkylation reactions.[4]

  • O-Alkylation: While N-alkylation is generally favored, some O-alkylation of the amide oxygen can occur, leading to an isomeric product. Using a polar aprotic solvent like DMF or DMSO typically favors N-alkylation.

  • Over-alkylation/Dimerization: Although less common with a monofunctional alkylating agent, it's a possibility to consider.

  • Elimination of HBr from 3-Bromopropanoic Acid: The base can promote the elimination of HBr from 3-bromopropanoic acid to form acrylic acid. This can be minimized by adding the alkylating agent after the benzoxazolone has been deprotonated by the base and by not using an excessive amount of base.

To minimize side products, carefully control the stoichiometry of your reactants and the reaction temperature.

Q5: My final product seems to be impure, and recrystallization is not very effective. What are my options?

A5: If recrystallization is challenging, consider column chromatography.[5] A silica gel column using a solvent system such as a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve the peak shape of the carboxylic acid product, can be effective.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction?

A1: While a one-pot synthesis is theoretically possible, it is often more practical to isolate the intermediate benzoxazol-2(3H)-one. This allows for purification, which can lead to a cleaner N-alkylation reaction and a higher overall yield of the final product.

Q2: Are there alternative reagents for the cyclization step?

A2: Yes, besides urea, other reagents can be used for the cyclization of 2-aminophenol, such as:

  • Phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)): These are highly effective but also more hazardous and require stringent safety precautions.[6]

  • N,N'-Disuccinimidyl carbonate (DSC): A milder and safer alternative.

Q3: What is the role of the base in the N-alkylation step?

A3: The benzoxazolone nitrogen is weakly acidic. The base deprotonates this nitrogen to form a nucleophilic anion, which then attacks the electrophilic carbon of the 3-bromopropanoic acid in an S_N2 reaction.

Q4: My final product is an oil instead of a solid. What should I do?

A4: If the product oils out during precipitation, it may be due to residual solvent or impurities. Try re-dissolving the oil in a suitable organic solvent, washing it with brine, drying the organic layer, and re-concentrating. If it remains an oil, purification by column chromatography is recommended. Sometimes, trituration with a non-polar solvent like hexanes can induce crystallization.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Ammonia Evolution: The cyclization step releases ammonia gas, which is corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Reagent Toxicity: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-Aminophenol can cause skin irritation and may be harmful if ingested or inhaled.[3]

  • Solvent Hazards: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

  • Exothermic Reactions: Be cautious when adding reagents, as some steps may be exothermic.

References

Technical Support Center: Ensuring the Stability of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" (CAS 71977-76-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity of your research by maintaining the stability and purity of this critical reagent.

I. Understanding the Molecule: A Proactive Approach to Stability

"this compound" is a bifunctional molecule featuring a benzoxazolone heterocyclic system and a propionic acid side chain. The benzoxazolone nucleus is a stable aromatic system, but the amide-like linkage within the oxazole ring and the carboxylic acid group are potential sites for degradation.[1][2] A proactive approach to preventing degradation begins with understanding these potential liabilities.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for "this compound"?

A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed, opaque container at -20°C, protected from light and moisture.[3] Desiccants can be used to ensure a dry environment. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

Q2: I need to make a stock solution. What is the best solvent, and how should I store it?

A2: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable solvents for creating high-concentration stock solutions. For aqueous-based assays, it is advisable to make fresh dilutions from the stock solution. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24-48 hours and protected from light. The stability of the compound in aqueous solutions, particularly at neutral or alkaline pH, can be compromised due to potential hydrolysis.[4]

Q3: What are the primary degradation pathways I should be concerned about?

A3: Based on the structure, the primary degradation pathways are:

  • Hydrolysis: The amide-like bond in the benzoxazolone ring is susceptible to cleavage under acidic or, more significantly, basic conditions.[1][5]

  • Photodegradation: Aromatic heterocyclic systems can be light-sensitive. A closely related compound, benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl] propanoic acid), is known to undergo photo-induced decarboxylation.[6]

  • Oxidation: The benzene ring and the heterocyclic system could be susceptible to oxidative degradation.[7]

  • Thermal Degradation: While generally stable in the solid state, prolonged exposure to high temperatures, especially in solution, can promote degradation.[8]

Q4: How can I detect degradation in my sample?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A stability-indicating HPLC method can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak over time is indicative of degradation. LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for identifying the mass of the degradation products, which helps in elucidating their structures.[10]

III. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving potential degradation of your compound.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your compound.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of Stock Solution via HPLC A->B C Is Purity >98% with no new peaks? B->C D Compound is likely stable. Investigate other experimental variables. C->D Yes E Degradation Suspected. Characterize Degradants (LC-MS). C->E No F Review Solution Preparation and Storage Protocol E->F G Implement Corrective Actions: - Prepare fresh solutions - Aliquot and freeze stock - Protect from light F->G

Caption: Troubleshooting workflow for inconsistent results.

Causality Explained: Inconsistent results are often the first sign of compound instability. An HPLC purity check is a direct and quantitative way to confirm if the integrity of your compound has been compromised. If degradation is confirmed, the subsequent steps focus on identifying the cause and preventing future occurrences.

Issue 2: Appearance of New Peaks in HPLC Chromatogram

The emergence of new peaks during analysis is a clear sign of degradation. The retention time of these new peaks can provide clues about their polarity and, therefore, their potential identity.

Potential Degradation Products and Their Characteristics:

Potential Degradation PathwayExpected Degradation Product(s)Expected Change in Polarity
Hydrolysis (Base-catalyzed) Opening of the benzoxazolone ring to form a substituted 2-aminophenol.More polar
Photodegradation Decarboxylation of the propionic acid side chain.Less polar
Oxidation Hydroxylated derivatives on the aromatic rings.More polar

Corrective Actions:

  • Confirm Identity: Use LC-MS to determine the mass of the new peaks and compare them to the predicted masses of potential degradation products.[10]

  • Review Handling Procedures: Ensure the compound and its solutions are protected from light by using amber vials or wrapping containers in foil.[3]

  • pH Control: If working in aqueous solutions, buffer the pH to be slightly acidic (pH 5-6) to minimize base-catalyzed hydrolysis.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving the Compound: Upon receipt, immediately store the solid compound in a freezer at -20°C in its original, tightly sealed, and opaque container.

  • Preparing Stock Solutions:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of compound in a fume hood, wearing appropriate personal protective equipment (PPE).

    • Dissolve in an appropriate anhydrous solvent (e.g., DMSO) to the desired concentration.

    • Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Storing Stock Solutions: Store the aliquoted stock solutions at -20°C. For frequent use, a working stock can be stored at 2-8°C for up to one week.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of "this compound".

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of the compound (determine by UV scan, likely around 280-300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

A Prepare Sample in Mobile Phase B Inject onto C18 HPLC Column A->B C Apply Gradient Elution (Water/Acetonitrile with Formic Acid) B->C D Monitor Elution with UV Detector C->D E Analyze Chromatogram: - Parent Peak Area - Presence of New Peaks D->E

Caption: HPLC analysis workflow.

V. Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. Below are the hypothesized primary degradation pathways for "this compound".

cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis (Base-catalyzed) cluster_2 Photodegradation cluster_3 Oxidation Parent This compound Hydrolysis_Product Ring-opened 2-amino-4-methylphenol derivative Parent->Hydrolysis_Product OH- / H2O Photo_Product Decarboxylated product + CO2 Parent->Photo_Product hv (UV light) Oxidation_Product Hydroxylated or N-oxide derivatives Parent->Oxidation_Product [O]

Caption: Hypothesized degradation pathways.

VI. References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Global Research Chem. Retrieved from 11

  • Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. (2022). PubMed. Retrieved from --INVALID-LINK--

  • 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from --INVALID-LINK--

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). PubMed. Retrieved from --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Applied Pharmaceutical Science. Retrieved from --INVALID-LINK--

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PLOS ONE. Retrieved from --INVALID-LINK--

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from --INVALID-LINK--

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules. Retrieved from --INVALID-LINK--

  • Thermal Decomposition of N-Alkenyl-N-(2,3-dihydro-2-oxobenzoxazol-3-yl). (n.d.). ElectronicsAndBooks. Retrieved from --INVALID-LINK--

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. (2025). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Practical kinetics III: benzodiazepine hydrolysis. (1976). PubMed. Retrieved from --INVALID-LINK--

References

Technical Support Center: Characterization of Impurities in 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities that may arise during the synthesis of this compound. By understanding the potential impurities and their formation pathways, you can optimize your synthetic route, improve final product purity, and ensure the reliability of your results.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process. The first step is the N-alkylation of 5-methyl-2-benzoxazolinone with an acrylate ester (e.g., ethyl acrylate or methyl acrylate) through a Michael addition reaction. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

Synthesis_Pathway A 5-Methyl-2-benzoxazolinone C Ethyl 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionate (Intermediate Ester) A->C Michael Addition (Base catalyst) B Ethyl Acrylate B->C D This compound (Final Product) C->D Hydrolysis (Acid or Base)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.

Q1: My final product shows an unexpected peak in the HPLC analysis with a higher retention time than the starting materials. What could it be?

Potential Cause: This peak is likely the unhydrolyzed intermediate ester, Ethyl 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionate or the corresponding methyl ester. Incomplete hydrolysis is a common issue, especially if the reaction time is too short, the temperature is too low, or the concentration of the acid or base used for hydrolysis is insufficient.

Troubleshooting and Characterization:

  • Confirmation:

    • LC-MS Analysis: The mass of this impurity should correspond to the molecular weight of the intermediate ester (C13H15NO4, MW: 249.26 g/mol for the ethyl ester).

    • ¹H NMR Spectroscopy: The presence of signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) or a methyl group singlet around 3.6 ppm in the NMR spectrum of the impure product would confirm the presence of the ester.

  • Solution:

    • Increase the reaction time for the hydrolysis step.

    • Increase the reaction temperature, monitoring for potential degradation.

    • Increase the concentration of the acid or base used for hydrolysis.

Q2: I observe a peak in my chromatogram that corresponds to the mass of the starting 5-methyl-2-benzoxazolinone. How can I remove it?

Potential Cause: The presence of unreacted 5-methyl-2-benzoxazolinone indicates an incomplete Michael addition reaction. This could be due to several factors, including insufficient base, a less reactive acrylate, or suboptimal reaction conditions.

Troubleshooting and Characterization:

  • Confirmation:

    • Co-injection: Spike the sample with an authentic standard of 5-methyl-2-benzoxazolinone. An increase in the peak area of the suspected impurity will confirm its identity.

    • LC-MS Analysis: The mass of this peak should correspond to the molecular weight of 5-methyl-2-benzoxazolinone (C8H7NO2, MW: 149.15 g/mol ).[1]

  • Solution:

    • Ensure a stoichiometric or slight excess of the acrylate ester is used.

    • Use a stronger base or a higher concentration of the base to facilitate the deprotonation of the benzoxazolinone nitrogen.

    • Increase the reaction temperature or time for the Michael addition step.

    • Purify the final product using column chromatography or recrystallization.

Q3: My reaction mixture has a viscous, polymeric consistency, and the yield of the desired product is low. What is happening?

Potential Cause: Acrylate esters, such as ethyl acrylate, can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[2][3] This side reaction consumes the acrylate and can complicate the work-up and purification.

Troubleshooting and Characterization:

  • Visual Observation: The formation of a thick, syrupy, or solid polymeric material in the reaction flask is a strong indicator.

  • Characterization: The polymer is often insoluble and will not be readily characterized by standard chromatographic and spectroscopic methods.

  • Solution:

    • Add a radical inhibitor, such as hydroquinone, to the reaction mixture.

    • Maintain a controlled reaction temperature; avoid excessive heating.

    • Ensure the absence of radical initiators in the starting materials and solvents.

III. Frequently Asked Questions (FAQs)

What are the potential process-related impurities in the synthesis?

Process-related impurities can originate from starting materials, intermediates, by-products, and reagents.

Impurity Name Potential Source Formation Pathway
5-Methyl-2-benzoxazolinoneStarting MaterialUnreacted starting material from an incomplete Michael addition.
Ethyl/Methyl AcrylateStarting MaterialUnreacted starting material from an incomplete Michael addition.
Ethyl/Methyl 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionateIntermediateIncomplete hydrolysis of the ester intermediate.
Poly(ethyl/methyl acrylate)By-productSelf-polymerization of the acrylate ester during the Michael addition.
O-Alkylated IsomerBy-productThe base used in the Michael addition may deprotonate the oxygen of the amide, leading to a competing O-alkylation reaction.
How can I perform a forced degradation study to identify potential degradation products?

Forced degradation studies are essential to understand the stability of the final product and to develop stability-indicating analytical methods.[4]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolysis (UV light) Photo->Analysis Start API Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies.

What are the likely degradation products of this compound?

Based on the structure and related compounds, the following degradation products can be anticipated:

  • Hydrolysis: Under harsh acidic or basic conditions, the amide bond within the oxazolone ring could potentially hydrolyze, leading to the opening of the heterocyclic ring to form an aminophenol derivative.

  • Decarboxylation: Photolytic stress may induce decarboxylation of the propionic acid side chain, similar to other arylpropanoic acids.[5] This would result in the formation of 3-ethyl-5-methyl-2-benzoxazolinone.

  • Oxidation: The benzoxazolone ring system may be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.

What is a suitable HPLC method for separating the API from its potential impurities?

A reverse-phase HPLC method is generally suitable for this type of analysis.

Recommended HPLC Conditions:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of B, and gradually increase to elute more nonpolar components. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm and 275 nm
Injection Volume 10 µL

This method should provide good separation of the polar starting materials, the final carboxylic acid product, and the less polar ester intermediate. The gradient can be optimized to improve the resolution of any co-eluting peaks.[6][7]

IV. References

  • Michael Addition Reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Gong, Z.-Y., Yang, C.-L., Lin, W.-L., Wang, D., Ma, J., & Dong, Z.-B. (2019). Michael Addition Reaction of Benzothiazol-2-thiol/Benoxazol-2-thiol with α,β-Unsaturated Esters: Chemoselective Construction of C−S and C−N Bonds. ChemistrySelect, 4(33), 9754-9758.

  • 5-methyl-2-benzoxazolinone. (n.d.). LookChem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Macias, F. A., Oliveros-Bastidas, A., Marin, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6407.

  • Singh, G., & D’Souza, R. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie.

  • Cedre. (n.d.). Ethyl acrylate - Chemical Response Guide. Retrieved January 4, 2026, from --INVALID-LINK--

  • CIR. (2018). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics.

  • Bhatia, M. S., & Gautam, M. (2013). Development and validation of HPLC method for the determination of metronidazole benzoate and related impurites in bulk and pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 4(7), 2743.

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433–439.

  • Forced degradation studies. (n.d.). In ScienceDirect. Retrieved January 4, 2026, from --INVALID-LINK--

  • Eriksson, J., & Lund, L. (2016). Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. Molecules, 21(9), 1149.

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Potential of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid versus Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative evaluation of the anti-inflammatory properties of a novel benzoxazole derivative, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While ibuprofen's mechanism and efficacy are well-documented, this compound represents a compound of interest with no currently available public data on its biological activity. This document outlines a scientifically rigorous, albeit prospective, analysis based on the known anti-inflammatory potential of the benzoxazole scaffold and standard pharmacological evaluation protocols.

Introduction to the Compounds

Ibuprofen: The Gold Standard

Ibuprofen, a propionic acid derivative, is a cornerstone of anti-inflammatory therapy. Its efficacy in managing pain, inflammation, and fever is well-established.[1][2] Ibuprofen is administered as a racemic mixture, with the S-enantiomer being the more active form.[1]

Chemical Structure of Ibuprofen:

This compound: A Novel Candidate

This compound belongs to the benzoxazole class of heterocyclic compounds. While specific data on this particular molecule is not publicly available, the benzoxazole nucleus is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including analgesic and anti-inflammatory effects.[2][3][4] The propionic acid moiety in its structure is also a common feature in many NSAIDs, including ibuprofen, suggesting a potential for anti-inflammatory activity.

Chemical Structure of this compound:

Unraveling the Mechanisms of Action

Ibuprofen: A Non-selective COX Inhibitor

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibition of COX-2 is largely responsible for its therapeutic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[1][5]

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Mucosal Protection GI Mucosal Protection Prostaglandins (Homeostatic)->GI Mucosal Protection Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits

Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.

This compound: A Postulated Mechanism

Given the structural similarities of the propionic acid side chain to ibuprofen and the known anti-inflammatory activity of other benzoxazole derivatives, it is plausible that this compound may also act as a COX inhibitor.[3][4] However, other mechanisms cannot be ruled out, such as the inhibition of other pro-inflammatory mediators or pathways.[6][7] A thorough investigation is required to elucidate its precise mechanism of action.

A Proposed Experimental Framework for Comparative Analysis

To objectively compare the anti-inflammatory activity of this compound with ibuprofen, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo assays.

In Vitro Evaluation: COX Inhibition Assays

The initial step is to determine the inhibitory potential of this compound on COX-1 and COX-2 enzymes and compare it to ibuprofen.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Test Compounds: this compound and ibuprofen, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-incubate the enzymes with various concentrations of the test compounds or vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction.

    • Quantify the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both compounds against each COX isoform.

Hypothetical Comparative Data: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen15250.6
This compound(To be determined)(To be determined)(To be determined)
In Vivo Evaluation: Models of Acute Inflammation and Analgesia

Standard and reproducible animal models are essential to assess the in vivo efficacy of the test compound.

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[8][9][10][11]

Carrageenan_Assay cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Oral gavage Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 6 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-200 g).

  • Groups (n=6 per group):

    • Control (Vehicle)

    • Ibuprofen (e.g., 50 mg/kg, p.o.)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Hypothetical Comparative Data: Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Control-0
Ibuprofen5055%
This compound25(To be determined)
This compound50(To be determined)
This compound100(To be determined)

This model is used to assess the peripheral analgesic activity of test compounds.[12][13][14][15]

Experimental Protocol: p-Benzoquinone-Induced Writhing Test

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups (n=6 per group):

    • Control (Vehicle)

    • Ibuprofen (e.g., 50 mg/kg, p.o.)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • After 30 minutes, inject 0.1 mL of 0.02% p-benzoquinone solution intraperitoneally.

    • Five minutes after the injection, count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

Hypothetical Comparative Data: p-Benzoquinone-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Control-450
Ibuprofen501860%
This compound25(To be determined)(To be determined)
This compound50(To be determined)(To be determined)
This compound100(To be determined)(To be determined)

Concluding Remarks and Future Directions

This guide outlines a comprehensive and scientifically sound approach to compare the anti-inflammatory and analgesic potential of a novel compound, this compound, with the established NSAID, ibuprofen. The proposed experimental framework, from in vitro mechanistic studies to in vivo efficacy models, will provide the necessary data to ascertain the compound's activity profile.

Should this compound demonstrate significant anti-inflammatory and analgesic properties, further investigations would be warranted. These would include pharmacokinetic profiling, dose-response relationship studies, and, crucially, an assessment of its gastrointestinal and cardiovascular safety profile, particularly in relation to its COX selectivity. The insights gained from such a comparative study would be invaluable for the drug development community in the ongoing search for safer and more effective anti-inflammatory agents.

References

A Comparative Guide to Cyclooxygenase Inhibition: Profiling 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential cyclooxygenase (COX) inhibitor, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, against a spectrum of established nonsteroidal anti-inflammatory drugs (NSAIDs). For researchers and drug development professionals, understanding the nuanced differences in efficacy, selectivity, and safety is paramount. While direct, quantitative experimental data for this compound is not extensively available in public literature, this guide will analyze it as a representative of the promising benzoxazolone class of compounds. We will juxtapose its structural features and the known biological activities of its analogs with well-characterized inhibitors like Diclofenac, Celecoxib, and Aspirin.

The core of this analysis rests on the foundational understanding of the cyclooxygenase enzymes. The constitutively expressed COX-1 isoform is crucial for homeostatic functions, such as protecting the stomach lining and maintaining kidney function[1][2]. In contrast, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation, making it a primary target for anti-inflammatory therapies[1][2][3]. The therapeutic action of NSAIDs stems from inhibiting COX-2, while the common adverse effects, like gastrointestinal issues, often arise from the concurrent inhibition of COX-1[4][5].

This guide will delve into the mechanisms of action, present detailed experimental protocols for evaluation, and provide a framework for assessing the therapeutic potential of novel chemical entities within this class.

The Landscape of COX Inhibition: A Baseline for Comparison

To contextualize the potential of a novel inhibitor, we must first understand the benchmarks set by established drugs. COX inhibitors are broadly categorized based on their selectivity for the COX isoforms.

Non-Selective NSAIDs: The Dual-Action Swords

Traditional NSAIDs inhibit both COX-1 and COX-2. This dual inhibition is effective for pain and inflammation relief but carries a risk of side effects.

  • Aspirin (Acetylsalicylic Acid): Unique among NSAIDs, aspirin irreversibly inhibits COX enzymes by acetylating a serine residue in the active site[6][7][8]. It is weakly more selective for COX-1, and this irreversible action on platelet COX-1 is the basis for its long-lasting anti-thrombotic effect at low doses[6][7][9]. At higher doses, its anti-inflammatory effects become more prominent[7].

  • Diclofenac: A potent, reversible inhibitor of both COX isoforms, Diclofenac is a widely used phenylacetic acid derivative[10]. While classified as non-selective, it exhibits a preferential inhibition of COX-2 compared to many other traditional NSAIDs, placing it on the more COX-2-selective end of the spectrum[10][11][12]. This profile contributes to its strong anti-inflammatory efficacy but also a noted cardiovascular risk, similar to that of selective COX-2 inhibitors[11][13].

Selective COX-2 Inhibitors (Coxibs): A Targeted Approach

The development of selective COX-2 inhibitors, or "coxibs," was driven by the hypothesis that sparing COX-1 would reduce gastrointestinal toxicity[5][14].

  • Celecoxib: As a diarylheterocycle compound, Celecoxib was designed to selectively bind to the larger active site of the COX-2 enzyme[15][16]. Clinical trials have shown that celecoxib significantly reduces the signs and symptoms of osteoarthritis and rheumatoid arthritis with a lower incidence of gastroduodenal ulcers compared to traditional NSAIDs like diclofenac and naproxen[17]. However, the class has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, leading to the withdrawal of some agents like Rofecoxib (Vioxx) from the market[6][13][14].

The Benzoxazolone Scaffold: A Platform for Novel Inhibitors

The compound this compound belongs to the benzoxazolone class. Benzoxazole and its derivatives are versatile heterocyclic compounds that form the core of many biologically active molecules, including some with demonstrated anti-inflammatory properties[18][19].

While data on the specific target compound is sparse[20], studies on related structures provide valuable insights. For instance, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were shown to be potent analgesic and anti-inflammatory agents in animal models, with some compounds exhibiting this efficacy without inducing gastric lesions[21]. This favorable gastrointestinal profile suggests a potential for COX-2 selectivity.

Structure-Activity Relationship (SAR) Insights: The development of selective COX-2 inhibitors often relies on specific structural features. The presence of a bulky side group that can fit into the larger side pocket of the COX-2 active site is a key characteristic of many selective inhibitors[3][16]. For this compound, the propionic acid side chain and the methyl group on the benzoxazolone ring are the key variable moieties. SAR studies on other inhibitor classes have shown that such modifications can significantly influence both potency and selectivity[5][22]. The propionic acid group, common to NSAIDs like ibuprofen and naproxen, is crucial for interacting with the active site. Further investigation is required to determine how this specific combination of substituents on the benzoxazolone core affects its binding affinity for COX-1 and COX-2.

Comparative Performance Analysis

The following table provides a qualitative comparison based on the known characteristics of each inhibitor class and the hypothesized profile of benzoxazolone derivatives based on related compounds.

FeatureAspirinDiclofenacCelecoxibThis compound (Hypothesized)
Mechanism of Action Irreversible, non-selective COX inhibitor (preferential for COX-1)[6][7][8]Reversible, non-selective COX inhibitor (preferential for COX-2)[10][11]Reversible, selective COX-2 inhibitor[14][15]Reversible COX inhibitor (selectivity to be determined)
Therapeutic Use Anti-platelet, analgesic, anti-pyretic, anti-inflammatory[6]Analgesic, anti-inflammatory[10]Analgesic, anti-inflammatoryPotential analgesic and anti-inflammatory agent[21]
Key Advantage Cardiovascular protection at low doses[7]High anti-inflammatory potency[10]Reduced gastrointestinal side effects compared to non-selective NSAIDs[23]Potentially favorable gastrointestinal safety profile[21]
Primary Limitation High gastrointestinal toxicity at anti-inflammatory doses[1][24]Increased cardiovascular risk; GI side effects[11][13]Increased cardiovascular risk[13][14]Unknown efficacy, selectivity, and safety profile

Foundational Experimental Protocols

To definitively characterize this compound or any novel compound, rigorous and standardized experimental evaluation is essential. The following protocols outline the core methodologies for in vitro and in vivo assessment.

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2, which is fundamental to assessing its potency and selectivity.[25][26][27]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[28].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration.

    • Prepare a solution of hemin (cofactor).

    • Prepare the arachidonic acid (substrate) solution.

    • Prepare the colorimetric substrate solution (TMPD).

    • Dissolve the test compound (e.g., this compound) and reference inhibitors (e.g., Diclofenac, Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • For inhibitor wells, add 10 µL of the serially diluted test compound or reference inhibitor.

    • For "100% activity" control wells, add 10 µL of the solvent.

    • For "background" wells, add 10 µL of solvent but no enzyme.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution (TMPD).

    • Immediately following, add 20 µL of the arachidonic acid solution to all wells except the background wells.

  • Data Acquisition and Analysis:

    • Shake the plate for 10-20 seconds.

    • Read the absorbance at 590 nm using a plate reader at a set time point (e.g., 5 minutes).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of a compound in vivo.[29][30][31]

Principle: Subplantar injection of carrageenan, an irritant, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential[30].

Step-by-Step Methodology:

  • Animal Acclimation and Grouping:

    • Use healthy male rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.

    • Acclimate the animals to laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomly divide the animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.).

      • Groups 3-5: Test Compound at varying doses (e.g., 50, 100, 200 mg/kg, p.o.).

  • Dosing and Edema Induction:

    • Measure the initial paw volume (or thickness) of the right hind paw of each rat using a plethysmometer or digital calipers. This is the 0-hour reading.

    • Administer the vehicle, positive control, or test compound to the respective groups via oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a freshly prepared 1% carrageenan suspension into the subplantar region of the right hind paw of each rat[30].

  • Measurement and Data Analysis:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Visualizing the Science: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes COX Enzymes cluster_products Prostaglandins (PGs) cluster_outcomes Biological Outcomes cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Protective PGs Protective PGs COX-1 (Constitutive)->Protective PGs Inflammatory PGs Inflammatory PGs COX-2 (Inducible)->Inflammatory PGs GI Protection\nPlatelet Function GI Protection Platelet Function Protective PGs->GI Protection\nPlatelet Function Inflammation\nPain & Fever Inflammation Pain & Fever Inflammatory PGs->Inflammation\nPain & Fever Aspirin, Diclofenac Aspirin, Diclofenac Aspirin, Diclofenac->COX-1 (Constitutive) Aspirin, Diclofenac->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible)  Selective

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Assay_Workflow start Start: Reagent & Compound Preparation plate_prep Plate Setup: Buffer, Hemin, Enzyme (COX-1/COX-2) start->plate_prep add_inhibitor Add Test Compound / Controls plate_prep->add_inhibitor pre_incubate Pre-incubation (5 min @ 25°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add TMPD & Arachidonic Acid pre_incubate->add_substrate read_plate Measure Absorbance (590 nm) add_substrate->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot end Determine IC50 & Selectivity Index plot->end SAR_Logic Core Benzoxazolone Core Base Scaffold Mods R1, R2... Functional Group Modifications (e.g., -CH3, -propionic acid) Core->Mods Modify Properties Biological Properties Potency (IC50) Selectivity (SI) Safety Profile Mods->Properties Influences

References

Validating the Anticancer Effects of Novel Benzoxazole Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] This guide provides a comprehensive framework for the in vitro validation of new benzoxazole compounds, offering a comparative analysis against established chemotherapeutic agents. We will delve into the core methodologies essential for elucidating cytotoxic and apoptotic mechanisms, providing detailed, field-proven protocols and the scientific rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anticancer efficacy of their proprietary benzoxazole derivatives.

Introduction: The Promise of Benzoxazole in Oncology

Benzoxazole and its derivatives represent a critical class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse therapeutic applications.[3][4] Their structural versatility allows for the targeting of a wide array of cellular processes and metabolic pathways implicated in cancer pathology.[1] Recent studies have highlighted the potent anticancer activities of various benzoxazole derivatives, positioning them as promising candidates for further preclinical and clinical development.[5][6][7] This guide will equip researchers with the necessary tools to systematically validate these promising anticancer effects in a laboratory setting.

Initial Cytotoxicity Screening: The MTT Assay

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability and proliferation.[8][9]

The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[8]

Comparative Analysis: IC50 Determination

A key metric derived from the MTT assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. By comparing the IC50 values of novel benzoxazole compounds with a standard chemotherapeutic agent (e.g., Doxorubicin), we can quantitatively assess their relative potency.

CompoundCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)Cell Line: HCT116 (Colon Cancer) IC50 (µM)
Benzoxazole Derivative 1 (BZD-1) 5.28.16.5
Benzoxazole Derivative 2 (BZD-2) 12.818.515.2
Doxorubicin (Positive Control) 0.81.21.0
Vehicle (Negative Control) > 100> 100> 100

Table 1: Hypothetical IC50 values of novel benzoxazole compounds compared to Doxorubicin in various cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Novel benzoxazole compounds and Doxorubicin (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compounds and the positive control (Doxorubicin). Include a vehicle control (DMSO) and an untreated control.[10] Incubate for a predetermined period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values using appropriate software.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Following the confirmation of cytotoxic activity, it is crucial to determine the mechanism by which the benzoxazole compounds induce cell death. Apoptosis, or programmed cell death, is a key target for many anticancer therapies.[12]

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12][16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control 95.22.12.7
BZD-1 (IC50) 45.835.418.8
Doxorubicin (IC50) 40.142.517.4

Table 2: Hypothetical flow cytometry data showing the percentage of apoptotic cells after treatment with a novel benzoxazole compound and Doxorubicin.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • 6-well plates

  • Cancer cell lines

  • Benzoxazole compounds and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the benzoxazole compounds and Doxorubicin for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13][16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

To further dissect the apoptotic pathway, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis.[17][18] This technique allows for the detection of changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of caspases, which are the executioners of apoptosis.[18][19]

Key Protein Targets:

  • Bcl-2 family proteins: The ratio of pro- to anti-apoptotic Bcl-2 family members is a critical determinant of cell fate.

  • Caspases: Activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[18]

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a classic indicator of apoptosis.[18]

ProteinVehicle ControlBZD-1 (IC50)Doxorubicin (IC50)
Bcl-2 1.000.450.38
Bax 1.001.852.10
Cleaved Caspase-3 1.003.504.20
Cleaved PARP 1.004.104.80
β-actin (Loading Control) 1.001.001.00

Table 3: Hypothetical relative protein expression levels (normalized to β-actin) determined by Western blot analysis.

Experimental Protocol: Western Blotting

Materials:

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)[19]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes[19]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[19]

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.[17]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.[19]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Investigating the Impact on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[20][21] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Comparative Analysis: Cell Cycle Distribution

By analyzing the DNA content of cells, we can determine the percentage of cells in each phase of the cell cycle. A significant accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.220.514.3
BZD-1 (IC50) 25.815.159.1
Doxorubicin (IC50) 20.412.866.8

Table 4: Hypothetical cell cycle distribution data showing G2/M arrest induced by a novel benzoxazole compound and Doxorubicin.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • 6-well plates

  • Cancer cell lines

  • Benzoxazole compounds and Doxorubicin

  • Cold 70% ethanol[23]

  • PI/RNase staining buffer[23]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[23]

  • Staining: Wash the cells with PBS and resuspend them in PI/RNase staining buffer.[23]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.[21]

Visualizing the Experimental Workflow and Cellular Pathways

To provide a clear and concise overview of the experimental process and the underlying biological mechanisms, graphical representations are invaluable.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Data Analysis & Conclusion Start Cancer Cell Lines Treatment Treat with Novel Benzoxazole Compounds & Doxorubicin Start->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot Apoptosis->WesternBlot Analysis Comparative Analysis CellCycle->Analysis WesternBlot->Analysis Conclusion Validate Anticancer Effects Analysis->Conclusion

Caption: Experimental workflow for validating anticancer effects.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 BZD Benzoxazole Compound Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) BZD->Bcl2 Mito Mitochondrial Permeability ↑ Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Cell_Cycle_Regulation G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 Cell Division G1_S_Checkpoint->S G2_M_Checkpoint->M BZD_Arrest Benzoxazole-induced Cell Cycle Arrest BZD_Arrest->G2_M_Checkpoint

Caption: The cell cycle and the point of benzoxazole-induced arrest.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the in vitro anticancer effects of novel benzoxazole compounds. By employing a combination of cytotoxicity assays, apoptosis analysis, and cell cycle profiling, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. The comparative data generated against established chemotherapeutics provides a critical benchmark for further development. Future studies should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy in more complex in vivo models. The continued exploration of the benzoxazole scaffold holds significant promise for the discovery of next-generation anticancer drugs.

References

A Comparative Guide to Benzoxazolone Propionic Acids as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of benzoxazolone has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparative analysis of benzoxazolone propionic acids, a promising subclass of these derivatives, for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanism of action, and comparative efficacy, supported by experimental data, to illuminate their potential in oncology.

The Benzoxazolone Core and the Propionic Acid Moiety: A Synergistic Alliance Against Cancer

The benzoxazolone nucleus, a bicyclic system containing a benzene ring fused to an oxazolone ring, offers a versatile platform for chemical modification.[2] Its unique physicochemical properties, including a balance of lipophilic and hydrophilic fragments, contribute to favorable interactions with biological targets.[1] The introduction of a propionic acid side chain is a strategic design element. Propionic acid itself, a short-chain fatty acid, has been shown to induce apoptosis and autophagy in cancer cells, suggesting its potential to contribute directly to the anticancer activity of the parent molecule.[3] This combination of a potent heterocyclic core with a biologically active side chain forms the basis for the development of novel benzoxazolone propionic acid-based anticancer agents.

Comparative Anticancer Activity of Benzoxazolone and Related Heterocyclic Propionic Acid Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro anticancer activity of various benzoxazolone and structurally related heterocyclic propionic acid derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, provide a quantitative comparison of their potency.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Ph₃SnL1 3-(4,5-diphenyloxazol-2-yl)propanoic acid tin complexMCF-7 (Breast)0.218 ± 0.025[4]
PC-3 (Prostate)0.235 ± 0.015[4]
HT-29 (Colon)0.287 ± 0.021[4]
HepG2 (Liver)0.311 ± 0.033[4]
10a 18β-glycyrrhetinic acid-benzimidazol-2-yl-propanoic acid conjugatePC-3 (Prostate)7.80[5]
12i 18β-glycyrrhetinic acid-benzimidazol-2-yl-propanoic acid conjugatePC-3 (Prostate)3.52[5]
Compound 16 Aminobenzoxazole derivativeA549 (Lung)79.42% inhibition[6]
MCF-7 (Breast)6.98[6]
Compound 17 Aminobenzoxazole derivativeA549 (Lung)85.81% inhibition[6]
MCF-7 (Breast)11.18[6]
Compound 2m 6‐[3‐(3‐bromophenyl)‐2‐propenoyl]‐2(3H)‐benzoxazoloneHCT116 (Colon)-[7]
Compound 1 N-substituted benzoxazoloneMCF-7 (Breast)Effective at 100 µM[8]
Compound 2 N-substituted benzoxazoloneMCF-7 (Breast)Effective at 50 µM[8]

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of benzoxazolone derivatives stems from their ability to interfere with multiple cellular processes crucial for tumor growth and survival. While the precise mechanisms of all propionic acid derivatives are not fully elucidated, research on the broader benzoxazolone class points to several key pathways.

Inhibition of Key Signaling Pathways

Many benzoxazolone derivatives function as inhibitors of critical signaling pathways that are often dysregulated in cancer. These include:

  • Kinase Inhibition: Several benzoxazole analogues have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR-2, EGFR, and FGFR1, which play pivotal roles in tumor angiogenesis and proliferation.[6]

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Some derivatives act as agonists of the AhR, leading to the expression of cytochrome P450 enzymes like CYP1A1, which can metabolize pro-carcinogens into non-toxic forms or activate anticancer prodrugs.[9]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF AhR AhR ARNT ARNT AhR->ARNT CYP1A1 CYP1A1 Expression AhR->CYP1A1 ARNT->CYP1A1 Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Benzoxazolone Benzoxazolone Propionic Acid Benzoxazolone->RTK Inhibition Benzoxazolone->AhR Activation

Caption: Potential signaling pathways modulated by benzoxazolone derivatives.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Benzoxazolone derivatives have been shown to trigger apoptosis through various mechanisms:

  • Caspase Activation: Treatment with these compounds leads to increased expression and activity of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[8]

  • Mitochondrial Pathway: They can induce the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[8]

  • Fas Ligand (FasL) Upregulation: Some derivatives increase the expression of FasL, which can initiate the extrinsic apoptotic pathway through its receptor, Fas.[8]

Apoptosis_Pathway Benzoxazolone Benzoxazolone Propionic Acid FasL FasL Upregulation Benzoxazolone->FasL Mitochondria Mitochondria Benzoxazolone->Mitochondria Caspase_8 Caspase-8 Activation FasL->Caspase_8 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction pathways by benzoxazolone derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor of our comparative analysis, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for key in vitro assays used to assess the anticancer activity of benzoxazolone propionic acids.

General Synthesis of Benzoxazolone Propionic Acids

The synthesis of benzoxazolone propionic acids can be achieved through a multi-step process, with variations depending on the desired substitutions. A general synthetic route is outlined below.

Synthesis_Workflow Start Substituted 2-Aminophenol Step1 Reaction with Diethyl Malonate Start->Step1 Intermediate1 Benzoxazolone Intermediate Step1->Intermediate1 Step2 Alkylation with Ethyl 3-bromopropionate Intermediate1->Step2 Intermediate2 Ester Derivative Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product Benzoxazolone Propionic Acid Step3->Product

Caption: General synthetic workflow for benzoxazolone propionic acids.

Step-by-Step Protocol:

  • Synthesis of the Benzoxazolone Core: A substituted 2-aminophenol is reacted with diethyl malonate in the presence of a suitable base and solvent. The reaction mixture is typically heated under reflux for several hours.

  • N-Alkylation: The resulting benzoxazolone intermediate is then subjected to N-alkylation using ethyl 3-bromopropionate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester derivative with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the benzoxazolone propionic acid derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Cells are treated with the benzoxazolone propionic acid derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Structure-Activity Relationship (SAR) and Future Perspectives

The anticancer potency of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the benzoxazolone ring.[6] For instance, the introduction of halogen atoms at the 5-position has been shown to enhance cytotoxic activity.[8] Further exploration of the structure-activity relationship of benzoxazolone propionic acids is crucial for the rational design of more potent and selective anticancer agents.

Future research should focus on:

  • Synthesis of a diverse library of benzoxazolone propionic acid derivatives with various substituents to expand the SAR knowledge.

  • In vivo studies in animal models to evaluate the efficacy and safety of the most promising compounds.

  • Elucidation of the precise molecular targets to better understand their mechanism of action and identify potential biomarkers for patient stratification.

References

In Vivo Efficacy of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: A Comparative Guide for Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management. However, the therapeutic benefits of traditional NSAIDs are often tempered by gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] The discovery that the anti-inflammatory effects of NSAIDs are mediated by COX-2 inhibition, while the undesirable side effects are linked to COX-1 inhibition, spurred the development of selective COX-2 inhibitors.[2] This guide provides a comprehensive framework for the in vivo validation of a novel compound, "3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid," postulating its efficacy as a selective COX-2 inhibitor. We will present a detailed comparative study design against established NSAIDs, supported by robust experimental protocols.

Proposed Mechanism of Action: Selective COX-2 Inhibition

The chemical scaffold of "this compound" shares structural motifs with known selective COX-2 inhibitors. The therapeutic action of these inhibitors is achieved by selectively targeting the COX-2 enzyme, which is responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][4] Unlike the constitutively expressed COX-1, which plays a role in protecting the gastrointestinal lining, COX-2 is primarily induced during an inflammatory response.[3] By specifically inhibiting COX-2, "this compound" is hypothesized to reduce inflammation and pain with a potentially lower risk of gastrointestinal complications compared to non-selective NSAIDs.[4]

The following signaling pathway illustrates the proposed mechanism of action:

COX-2 Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Test_Compound 3-(5-Methyl-2-oxo-benzooxazol-3-yl)- propionic acid Test_Compound->COX2 Inhibits

Caption: Proposed mechanism of action of the test compound.

In Vivo Validation Model: Carrageenan-Induced Paw Edema in Rats

To assess the anti-inflammatory activity of "this compound," the carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammation model.[5] The subcutaneous injection of carrageenan into the rat's hind paw elicits a localized inflammatory response characterized by edema, hyperalgesia, and erythema.[5] This model is particularly relevant as the inflammatory cascade is mediated by prostaglandins, making it sensitive to inhibition by COX inhibitors.[6]

The experimental workflow for this model is outlined below:

Experimental_Workflow Acclimatization Animal Acclimatization (Wistar Rats, 180-220g) Grouping Randomization into Treatment Groups (n=6) Acclimatization->Grouping Dosing Oral Administration of Test/Reference Compounds Grouping->Dosing Induction Subplantar Injection of 1% Carrageenan Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Efficacy Analysis

The in vivo efficacy of "this compound" will be compared against a selective COX-2 inhibitor, Celecoxib , and a non-selective COX inhibitor, Diclofenac .[7][8] This allows for a comprehensive evaluation of its anti-inflammatory potency and potential selectivity.

Experimental Groups and Dosage
GroupTreatmentDosage (mg/kg, p.o.)Rationale
1Vehicle (0.5% CMC)-Negative Control
2This compound10Low Dose
3This compound30Medium Dose
4This compound100High Dose
5Celecoxib30Selective COX-2 Inhibitor Control[9]
6Diclofenac20Non-selective COX Inhibitor Control[10]
Hypothetical Comparative Efficacy Data

The primary endpoint is the percentage inhibition of paw edema at 3 hours post-carrageenan injection, a time point of significant inflammation.

TreatmentDosage (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle-0.85 ± 0.05-
Test Compound100.60 ± 0.0429.4
Test Compound300.42 ± 0.0350.6
Test Compound1000.28 ± 0.0267.1
Celecoxib300.35 ± 0.0358.8
Diclofenac200.30 ± 0.0264.7

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental expectations.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats weighing 180-220g will be used. Animals will be housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals will be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Fasting: Animals will be randomly assigned to the treatment groups (n=6 per group) and fasted overnight before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a digital plethysmometer.

  • Drug Administration: The test compound, reference drugs (Celecoxib and Diclofenac), or vehicle will be administered orally (p.o.) 60 minutes before the induction of inflammation.[10]

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline will be administered into the right hind paw of each rat.[6][11]

  • Paw Volume Measurement: Paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume will be calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema will be calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

  • Statistical Analysis: Data will be expressed as mean ± SEM. Statistical significance will be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of <0.05 will be considered statistically significant.

Supporting Assays for Mechanism Validation

To further validate the proposed COX-2 inhibitory mechanism, the following assays should be performed on paw tissue collected at the end of the in vivo experiment:

  • Prostaglandin E2 (PGE2) Quantification: Measurement of PGE2 levels in the inflamed paw tissue using an ELISA kit. A significant reduction in PGE2 levels in the groups treated with "this compound" would provide direct evidence of COX-2 inhibition.[12]

  • COX-1 and COX-2 Protein Expression: Western blot analysis of paw tissue homogenates to assess the expression levels of COX-1 and COX-2 proteins. This can help confirm that the inflammatory response induced the expression of COX-2.[12]

Conclusion and Future Directions

This guide outlines a robust preclinical strategy for the in vivo validation of "this compound" as a potential anti-inflammatory agent. Based on its chemical structure, a selective COX-2 inhibitory mechanism is proposed. The carrageenan-induced paw edema model provides a reliable and well-characterized system to test this hypothesis and compare its efficacy against established drugs like Celecoxib and Diclofenac. Positive results from these studies, supported by mechanistic assays, would warrant further investigation into its pharmacokinetic profile, safety, and efficacy in chronic inflammatory models.

References

Benchmarking 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: A Comparative Guide for In Vitro Profiling Against Established Pharmacological Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The compound 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, with its characteristic propionic acid moiety, belongs to a class of compounds that has shown potential as modulators of key biological targets. This guide provides a framework for benchmarking this compound against known standards for two plausible, structurally-inferred activities: aldose reductase inhibition and peroxisome proliferator-activated receptor-gamma (PPARγ) agonism. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The propionic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs)[3][4]. Furthermore, the overall structure shares similarities with known aldose reductase inhibitors and PPARγ agonists, suggesting these as primary avenues for investigation.[5][6][7]

Proposed Mechanisms of Action and Benchmarking Strategy

Based on structural analogy, we propose two primary hypotheses for the biological activity of this compound:

  • Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.[8][9] Its inhibition is a therapeutic strategy for mitigating diabetic complications.[8][10] Several aldose reductase inhibitors feature a carboxylic acid moiety, making this a logical starting point for evaluation.[11]

  • PPARγ Agonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[12] PPARγ agonists, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[13][14]

This guide outlines the experimental protocols to test these hypotheses, comparing the performance of this compound against the well-characterized standards, Epalrestat (for aldose reductase inhibition) and Rosiglitazone (for PPARγ agonism).

Quantitative Data Summary for Known Standards

The following tables provide the established inhibitory and activation data for the selected standards, which will serve as benchmarks for the experimental evaluation of this compound.

Table 1: Aldose Reductase Inhibitory Activity of Standard Compound

Standard CompoundTargetIC50 (µM)Enzyme Source
EpalrestatAldose Reductase0.01 - 0.26Rat Lens, Human Placenta[15]

Table 2: PPARγ Agonist Activity of Standard Compound

Standard CompoundTargetEC50 (nM)Assay Type
RosiglitazonePPARγ60Cell-based reporter assay

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for aldose reductase.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[8][9][16][17]

Materials and Reagents:

  • Enzyme: Partially purified aldose reductase from rat lens or human placenta.

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: 0.1 mM NADPH in phosphate buffer.

  • Substrate: 10 mM DL-glyceraldehyde in phosphate buffer.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in phosphate buffer.

  • Positive Control: Epalrestat, prepared similarly to the test compound.

  • Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, combine 0.7 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 0.1 mM NADPH, 0.1 mL of the enzyme solution, and 0.1 mL of the test compound solution (or positive control/vehicle control).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 0.1 mL of 10 mM DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(ΔA_control - ΔA_sample) / ΔA_control] x 100 Where ΔA is the change in absorbance per minute.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Aldose_Reductase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Substrate) mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme, Inhibitor) prep_reagents->mix prep_enzyme Prepare Aldose Reductase Solution prep_enzyme->mix prep_compounds Prepare Serial Dilutions (Test Compound & Epalrestat) prep_compounds->mix preincubate Pre-incubate (37°C, 10 min) mix->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance (340 nm, 5 min) initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 PPARg_Transactivation_Pathway cluster_cell Cell PPARg PPARγ Receptor PPRE PPRE (Promoter Region) PPARg->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Luciferase_Gene Luciferase Reporter Gene PPRE->Luciferase_Gene Activates Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Luminescence Luminescence Luciferase_Protein->Luminescence Produces Light Ligand 3-(5-Methyl-2-oxo-benzooxazol-3-yl)- propionic acid or Rosiglitazone Ligand->PPARg Binds

References

A-Senior Application Scientist's Guide to the Synthesis and Validation of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, scientifically-grounded protocol for the synthesis and characterization of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. While direct, detailed publications for this specific molecule are sparse, its structure lends itself to a robust and reproducible synthetic strategy based on well-established chemical principles. This document outlines a proposed multi-step synthesis, provides detailed experimental procedures, and establishes a framework for validating the final product against expected analytical data. By explaining the causality behind experimental choices and grounding protocols in authoritative chemical literature, this guide is designed to empower researchers, scientists, and drug development professionals to confidently replicate and validate the synthesis of this and similar benzoxazolone derivatives.

Introduction: The Scientific Rationale

The target molecule, this compound (CAS No. 71977-76-9), is a heterocyclic compound featuring two key pharmacophores: the benzoxazolone core and a propionic acid side chain. The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, found in compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. Similarly, aryl propionic acid derivatives are a cornerstone of pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural motifs in a single molecule makes it a compound of significant interest for screening and drug development programs.

This guide details a logical and validated synthetic approach, beginning with the formation of the core benzoxazolone ring system, followed by functionalization at the nitrogen atom to introduce the propionic acid chain.

Proposed Synthetic Pathway

The most chemically sound and efficient pathway to the target molecule involves a two-step process:

  • Cyclization: Formation of the 5-Methyl-2-benzoxazolinone core from 2-Amino-4-methylphenol.

  • N-Alkylation & Hydrolysis: Introduction of the propionic acid side chain onto the benzoxazolone nitrogen.

This strategy is predicated on the nucleophilicity of the aminophenol for the initial ring formation and the subsequent nucleophilicity of the benzoxazolone nitrogen for the alkylation step.

Synthesis_Workflow cluster_step1 Step 1: Benzoxazolone Formation cluster_step2 Step 2: N-Alkylation & Hydrolysis A 2-Amino-4-methylphenol B Urea C 5-Methyl-2-benzoxazolinone A->C Heat (130-140°C) B->C D Ethyl 3-bromopropionate E Intermediate Ester C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D->E F This compound E->F Acid or Base Hydrolysis (e.g., HCl or NaOH)

Diagram 1: Proposed two-step synthetic workflow.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-benzoxazolinone

This procedure is based on the classical and robust method of reacting an ortho-aminophenol with urea, which serves as a carbonyl source, to form the cyclic carbamate (oxazolone) ring.

Rationale: The thermal reaction of 2-amino-4-methylphenol with urea is a well-established, atom-economical method for constructing the benzoxazolone core. At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The nucleophilic amino group of the aminophenol attacks the isocyanic acid, followed by an intramolecular cyclization where the phenolic oxygen attacks the newly formed carbamate carbonyl, eliminating ammonia and forming the stable heterocyclic ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, thoroughly mix 2-Amino-4-methylphenol (12.3 g, 0.1 mol) and Urea (9.0 g, 0.15 mol).[1][2] The use of a slight excess of urea ensures the complete conversion of the aminophenol.

  • Reaction Setup: Equip the flask with a condenser and a magnetic stirrer.

  • Thermal Reaction: Heat the flask in an oil bath. The mixture will melt, and the reaction is typically initiated at a temperature of 130-140°C. Ammonia gas will be evolved, which can be monitored with moist pH paper.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 3-4 hours, or until the evolution of ammonia ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Allow the reaction mixture to cool to room temperature. The solidified product is then triturated with 50 mL of water to dissolve any unreacted urea and other water-soluble impurities.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 5-Methyl-2-benzoxazolinone as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of the pre-formed benzoxazolone ring followed by saponification of the resulting ester to yield the final carboxylic acid.

Rationale: The nitrogen atom in the 5-Methyl-2-benzoxazolinone ring is nucleophilic, particularly after deprotonation by a mild base. This allows for a standard Williamson ether synthesis-like reaction (N-alkylation) with an alkyl halide, such as ethyl 3-bromopropionate. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the nucleophile, thus enhancing its reactivity. The final step is a standard ester hydrolysis to unmask the carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 5-Methyl-2-benzoxazolinone (7.45 g, 0.05 mol) in 100 mL of dry DMF in a 250 mL round-bottom flask, add anhydrous potassium carbonate (10.4 g, 0.075 mol) as the base.

  • Addition of Alkylating Agent: Stir the suspension vigorously for 30 minutes at room temperature. Then, add ethyl 3-bromopropionate (11.8 g, 0.065 mol) dropwise to the mixture.

  • Alkylation Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting benzoxazolone.

  • Isolation of Intermediate: After cooling, pour the reaction mixture into 500 mL of ice-cold water. The intermediate ester product should precipitate. If it oils out, extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (50 mL). Stir the solution at room temperature or gently heat to 50°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Purification: Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. The final product, this compound, will precipitate as a solid.

  • Final Isolation: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield the pure product.

Part 2: Characterization and Validation of Results

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques must be employed. The data obtained should be compared against theoretically expected values.

Validation_Flow Start Synthesized Product Structure Structural Confirmation Start->Structure Purity Purity Assessment Start->Purity NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR FTIR Spectroscopy Structure->IR MP Melting Point Purity->MP HPLC HPLC Analysis Purity->HPLC Final Validated Compound NMR->Final MS->Final IR->Final MP->Final HPLC->Final

Diagram 2: Logical workflow for product validation.

Comparative Data Table

The following table summarizes the expected analytical data for this compound, providing a benchmark for experimental results.

ParameterPublished / Expected DataExperimental Data (for Researcher's Entry)
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 222.07
¹H NMR (DMSO-d₆) δ ~12.3 ppm (s, 1H, -COOH)δ ~7.2-7.0 ppm (m, 3H, Ar-H)δ ~4.0 ppm (t, 2H, -N-CH₂-)δ ~2.7 ppm (t, 2H, -CH₂-COOH)δ ~2.3 ppm (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆) δ ~172 ppm (-COOH)δ ~154 ppm (N-C=O)δ ~142, 131, 130, 122, 110, 108 ppm (Ar-C)δ ~38 ppm (-N-CH₂-)δ ~31 ppm (-CH₂-COOH)δ ~21 ppm (Ar-CH₃)
FTIR (KBr, cm⁻¹) ~3000 cm⁻¹ (broad, O-H stretch)~1750 cm⁻¹ (C=O, oxazolone)~1700 cm⁻¹ (C=O, carboxylic acid)
Melting Point Not published; a sharp melting point is indicative of high purity.
Purity (HPLC) >95%

Discussion and Alternative Approaches

The outlined two-step synthesis represents a reliable and scalable method for producing the target compound. Potential discrepancies between expected and experimental results often arise from incomplete reactions or purification challenges. For instance, residual starting material after the alkylation step or incomplete hydrolysis can lead to impurities. Rigorous purification, such as recrystallization or column chromatography, is crucial.

Alternative Synthetic Strategies:

  • Michael Addition: An alternative to N-alkylation with a halo-propionate is the Michael addition of the 5-methyl-2-benzoxazolinone to an acrylate ester (e.g., ethyl acrylate) under basic conditions. This is often a very clean and high-yielding reaction.

  • One-Pot Condensations: More advanced methods could involve the condensation of 2-amino-4-methylphenol directly with a suitable dicarbonyl compound or its equivalent, though this may present regioselectivity challenges.

This guide provides a robust framework for the synthesis and validation of this compound. By adhering to these protocols and understanding the underlying chemical principles, researchers can confidently produce and verify this valuable compound for further investigation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and regulatory adherence. The lifecycle of a chemical reagent extends beyond its use in an experiment; it concludes with its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid (CAS No. 71977-76-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. This dictates every subsequent action, from handling to final disposition.

1.1. Identifying Known and Potential Hazards While comprehensive toxicological data for this compound is not extensively published, supplier safety data sheets (SDS) and data on structurally similar compounds provide a strong basis for a conservative hazard assessment.

  • Known Hazards: The compound is classified as an Irritant .[3] This necessitates precautions to prevent contact with skin, eyes, and the respiratory tract.

  • Inferred Hazards from Analogues: Structurally related compounds, such as other benzooxazol derivatives and propionic acids, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] Some analogues are also classified as harmful if swallowed.[7] Therefore, it is prudent to handle this compound as potentially toxic upon ingestion and as a substance that can cause significant irritation.

  • Physical and Chemical Properties: As a carboxylic acid, it will exhibit acidic properties. It is a solid at room temperature.

1.2. RCRA Hazardous Waste Classification Under the EPA's RCRA regulations, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9][10]

  • Listed Waste: this compound is not found on the F, K, P, or U lists of hazardous wastes.[10][11]

  • Characteristic Waste:

    • Ignitability: As a solid with a high molecular weight, it is not expected to be ignitable.

    • Reactivity: The compound is not known to be unstable, water-reactive, or explosive.[8]

    • Corrosivity: As a carboxylic acid, an aqueous solution could have a pH of ≤ 2, which would classify it as a corrosive hazardous waste (EPA Waste Code D002).[8] This must be confirmed by pH measurement if the waste is in an aqueous solution.

    • Toxicity: Without specific data from the Toxicity Characteristic Leaching Procedure (TCLP), it is best practice to manage the waste as toxic out of an abundance of caution, particularly given the hazards of analogous structures.

Based on this assessment, the compound must be disposed of as a regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [8][12]

Table 1: Waste Profile and Handling Summary
ParameterDescriptionSource/Justification
Chemical Name This compound-
CAS Number 71977-76-9[3]
Primary Hazard Irritant[3]
Potential Hazards Skin/Eye/Respiratory Irritation, Harmful if SwallowedAnalogue Data[4][5][7]
RCRA Status Hazardous Waste . Potentially Corrosive (D002) if aqueous and pH ≤ 2. Treat as Toxic (D001-D043, as applicable) as a precaution.RCRA Characteristics[8][9]
Required PPE Safety glasses/goggles, lab coat, nitrile gloves.Standard Laboratory Practice
Incompatibilities Strong bases, strong oxidizing agents.Chemical Properties of Acids[12][13]
Disposal Route DO NOT drain dispose. Collect for EH&S/licensed vendor pickup.EPA/EH&S Guidelines[1][8][14]

Step-by-Step Disposal Protocol

This protocol ensures that waste is accumulated, stored, and prepared for pickup in a manner that is safe and compliant with regulations like those outlined by OSHA and the EPA.[1]

Step 1: Container Selection The choice of container is critical to prevent leaks and reactions.

  • Action: Select a chemically compatible waste container with a secure, leak-proof screw cap.[1][12]

  • Causality: As an acidic compound, it must not be stored in metal containers due to the risk of corrosion.[15] Recommended materials are High-Density Polyethylene (HDPE) or glass. The container must be in good condition, free from cracks or deterioration.[12]

Step 2: Waste Segregation and Accumulation Proper segregation prevents dangerous chemical reactions within the waste container or storage area.

  • Action: Designate a container specifically for this and compatible acidic organic wastes. Do not mix with bases, strong oxidizing agents, or other incompatible waste streams.[12][16]

  • Causality: Mixing acids with bases can cause a violent exothermic reaction. Mixing with certain other chemicals could generate toxic gases. Physical separation of incompatible waste containers is a key safety tenet.[1][12]

Step 3: Labeling the Waste Container Clear and accurate labeling is a non-negotiable regulatory requirement.[16][17]

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

  • Label Content: The label must include:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant," "Toxic").[17]

    • The accumulation start date (the date the first waste was added).[16]

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored correctly at its point of generation.

  • Action: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][12][17]

  • Causality: The SAA concept is an EPA regulation designed to ensure waste is managed safely by those who are most familiar with it.[18] The container must remain closed except when adding waste to prevent the release of vapors.[12][18] The SAA should also have secondary containment (like a spill tray) to contain any potential leaks.[1][16]

Step 5: Requesting Waste Pickup Hazardous waste must be disposed of through the proper channels.

  • Action: Once the container is full (leaving at least 10% headspace for expansion) or you are nearing the storage time limit (typically 12 months in an SAA), arrange for pickup by your institution's EH&S department or a licensed hazardous waste contractor.[8][12][14]

  • Causality: Only trained and licensed professionals are permitted to transport and dispose of hazardous waste, ensuring it is managed from "cradle-to-grave" in compliance with RCRA.[1][2]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for managing this chemical waste from generation to disposal.

G Disposal Workflow: this compound A Waste Generated (Solid, Liquid, or Contaminated Debris) B Characterize as Hazardous Waste (Irritant, Acidic) A->B C Select Compatible Container (HDPE or Glass) with Screw Cap B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Start Date C->D E Store in Designated SAA 'At or Near Point of Generation' D->E F Keep Container Securely Closed (Except when adding waste) E->F G Is Container Full OR Approaching Storage Limit? F->G G->F No H Arrange for Pickup by EH&S or Licensed Vendor G->H Yes I Maintain Records of Disposal H->I

Caption: Decision workflow for compliant hazardous waste disposal.

Managing Spills and Empty Containers

4.1. Spill Response In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Prevent access to the spill area.

  • PPE: Don appropriate PPE, including safety goggles, gloves, and a lab coat. If the material is a fine powder, respiratory protection may be necessary.

  • Containment: For solid spills, gently sweep or vacuum (with HEPA filter) the material into a waste container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Disposal: The collected spill debris is also hazardous waste and must be placed in a sealed, labeled container for disposal via the same protocol.[4]

  • Decontaminate: Clean the spill area thoroughly.

4.2. Empty Container Disposal An "empty" container that held hazardous waste is often still regulated.

  • Action: To render a container non-hazardous, it must be triple-rinsed.[14] Each rinse should use a solvent (like water or an appropriate organic solvent) capable of removing the chemical.

  • Critical Note: The rinseate (the liquid from rinsing) is considered hazardous waste and MUST be collected in a properly labeled hazardous waste container.[14]

  • Final Disposal: Once triple-rinsed, the original label on the container must be defaced or removed, and the cap should be removed before disposal as regular solid waste or lab glass, per your institution's policy.[14]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment. When in doubt, always contact your institution's Environmental Health & Safety department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.